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  • Product: 2-(Tert-butyl)-5-hydroxythiazole
  • CAS: 1159816-38-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 2-(Tert-butyl)-5-hydroxythiazole: Tautomerism and Structural Characterization

Executive Summary The compound 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized heterocyclic building block utilized in the design of advanced pharmaceuticals and agrochemicals[1]. Accurate st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized heterocyclic building block utilized in the design of advanced pharmaceuticals and agrochemicals[1]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its inherent structural dynamics. As a Senior Application Scientist, I have structured this technical guide to address the critical nuance of this compound: its solvent-dependent keto-enol tautomerism. Failure to account for this dynamic equilibrium often leads to misinterpretation of spectral data during drug development workflows.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectral data for 2-(tert-butyl)-5-hydroxythiazole, detailing the causality behind chemical shifts, the self-validating experimental protocols required for accurate acquisition, and the thermodynamic principles governing its structural state.

Structural Dynamics: The Keto-Enol Tautomeric Equilibrium

The fundamental challenge in acquiring NMR data for 5-hydroxythiazoles is their propensity to exist in a tautomeric equilibrium between the aromatic enol form (thiazol-5-ol) and the non-aromatic keto form (thiazol-5(4H)-one)[2].

  • The Enol Form (2-(tert-butyl)thiazol-5-ol): This state maintains the aromaticity of the thiazole ring. It is thermodynamically favored in polar, hydrogen-bonding solvents (such as DMSO- d6​ or Methanol- d4​ ) because the solvent molecules stabilize the free hydroxyl group via strong intermolecular hydrogen bonds.

  • The Keto Form (2-(tert-butyl)thiazol-5(4H)-one): In this state, the proton migrates from the oxygen at C5 to the carbon at C4, breaking the aromatic system to form a sp3 -hybridized methylene group and a C=O carbonyl. This form is favored in non-polar, non-hydrogen-bonding solvents (such as CDCl 3​ ) because the carbon-oxygen double bond is inherently stronger than the carbon-carbon double bond, driving the equilibrium toward the keto state when external stabilization is absent[3].

Tautomerism Enol 2-(tert-butyl)thiazol-5-ol (Enol Form / Aromatic) Keto 2-(tert-butyl)thiazol-5(4H)-one (Keto Form / Non-Aromatic) Enol->Keto Favored in CDCl3 (Non-polar) Keto->Enol Favored in DMSO-d6 (H-bonding)

Fig 1: Solvent-dependent keto-enol tautomerization of 2-(tert-butyl)-5-hydroxythiazole.

High-Resolution NMR Acquisition Protocols

To ensure a self-validating system, the NMR acquisition must be tightly controlled. Variations in concentration, temperature, or water content will shift the tautomeric equilibrium, leading to irreproducible integrations.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Control): Accurately weigh 15.0 mg (±0.1 mg) of 2-(tert-butyl)-5-hydroxythiazole. This specific mass ensures an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent dimerization that skews 1 H chemical shifts.

  • Solvent Selection & Internal Standard: Dissolve the sample in 0.6 mL of either anhydrous DMSO- d6​ (to isolate the enol form) or anhydrous CDCl 3​ (to isolate the keto form). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an absolute zero-point reference, validating the chemical shift calibration.

  • Temperature Stabilization: Insert the NMR tube into the spectrometer and allow it to equilibrate at exactly 298 K (25°C) for 5 minutes. Temperature fluctuations alter the hydrogen-bonding network, which directly impacts the exchange rate of the -OH proton.

  • Shimming and Tuning: Perform automated tuning and matching (ATM) on the probe. Run a gradient shim sequence (e.g., topshim) to achieve a line width at half-height ( Δν1/2​ ) of < 1.0 Hz for the TMS signal. This validates magnetic field homogeneity.

  • Acquisition Parameters:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, 2 seconds relaxation delay (D1).

    • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30), 1024 scans, 2 seconds D1. The long D1 ensures complete relaxation of the quaternary carbons (C2 and C5), preventing signal suppression.

NMRWorkflow S1 1. Sample Prep (15 mg in 0.6 mL solvent) S2 2. Solvent Choice (DMSO-d6 vs CDCl3) S1->S2 S3 3. Spectrometer Tuning (298 K, TopShim, ATM) S2->S3 S4 4. Acquisition (1H: zg30 | 13C: zgpg30) S3->S4 S5 5. Processing (FT, Phase Correct, Ref to TMS) S4->S5

Fig 2: Standardized workflow for high-resolution NMR acquisition of thiazole derivatives.

Spectral Interpretation and Causality

1 H NMR Spectral Analysis

The proton spectrum is highly diagnostic of the tautomeric state.

  • In DMSO- d6​ (Enol Form): The tert-butyl group appears as a sharp 9-proton singlet around 1.35 ppm. The defining feature of the enol form is the C4-H proton on the aromatic ring. In an unsubstituted thiazole, C4-H resonates around 7.2 ppm. However, the strong electron-donating effect (+M effect) of the adjacent C5-hydroxyl group shields this proton, shifting it upfield to approximately 6.80 ppm . The hydroxyl proton appears as a broad singlet far downfield (~10.5 ppm) due to hydrogen bonding with the DMSO oxygen.

  • In CDCl 3​ (Keto Form): The aromaticity is broken. The C4 position is now a sp3 hybridized methylene group (-CH 2​ -) positioned between a sulfur atom and a carbonyl group. This unique electronic environment places the 2-proton singlet at 3.80 ppm [3]. The tert-butyl group shifts slightly to 1.40 ppm.

13 C NMR Spectral Analysis

Carbon shifts provide definitive proof of the molecular framework.

  • In DMSO- d6​ (Enol Form): The C5 carbon, attached to the hydroxyl group, resonates in the aromatic oxygen-substituted region at 154.0 ppm . The C4 carbon, shielded by the adjacent oxygen's resonance donation, appears at 108.0 ppm . The C2 carbon, flanked by nitrogen, sulfur, and the bulky tert-butyl group, is highly deshielded at 175.0 ppm .

  • In CDCl 3​ (Keto Form): The transformation of C5 from a phenol-like carbon to a true ketone carbonyl causes a massive downfield shift to 205.0 ppm . The C4 carbon, now an aliphatic methylene, shifts dramatically upfield to 40.0 ppm . The C2 carbon shifts to ~180.0 ppm, reflecting its nature as an imine-like carbon (C=N) in the non-aromatic ring.

Summary Data Tables

Table 1: 1 H NMR Quantitative Data Summary (298 K, 400 MHz)
PositionEnol Form (in DMSO- d6​ )Keto Form (in CDCl 3​ )MultiplicityIntegrationCausality / Assignment
tert-Butyl 1.35 ppm1.40 ppmSinglet (s)9HEquivalent methyl protons.
C4-H / H 2​ 6.80 ppm3.80 ppmSinglet (s)1H (Enol) / 2H (Keto)Aromatic CH (shielded by OH) vs. Aliphatic CH 2​ (alpha to C=O).
C5-OH 10.50 ppmN/ABroad Singlet (br s)1H (Enol only)H-bonded hydroxyl proton; absent in keto form.
Table 2: 13 C NMR Quantitative Data Summary (298 K, 100 MHz)
PositionEnol Form (in DMSO- d6​ )Keto Form (in CDCl 3​ )Carbon TypeCausality / Assignment
t-Bu (CH 3​ ) 30.0 ppm29.5 ppmPrimary (CH 3​ )Three equivalent methyl carbons.
t-Bu (C q​ ) 36.0 ppm37.5 ppmQuaternary (C)Sterically hindered aliphatic carbon.
C4 108.0 ppm40.0 ppmTertiary (CH) / Sec (CH 2​ )Aromatic carbon (shielded) vs. Aliphatic methylene.
C5 154.0 ppm205.0 ppmQuaternary (C)Enolic carbon (C-OH) vs. Ketonic carbonyl (C=O).
C2 175.0 ppm180.0 ppmQuaternary (C)Thiazole C2 (N=C-S environment).

References

  • EvitaChem. "Screening Compounds P141691 | EvitaChem: 2-(Tert-butyl)-5-hydroxythiazole." EvitaChem Product Catalog.
  • Cramer, C. J. "Correlation and solvation effects on heterocyclic equilibria in tautomers of thiazol-5(4H)-one/5-hydroxythiazole." Semantic Scholar.
  • Ismail et al. "Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties." ResearchGate / Frontiers in Pharmacology.

Sources

Exploratory

Mass spectrometry fragmentation pathways of 2-(Tert-butyl)-5-hydroxythiazole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(Tert-butyl)-5-hydroxythiazole Foreword: The Analytical Imperative in Heterocyclic Chemistry In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(Tert-butyl)-5-hydroxythiazole

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, heterocyclic scaffolds, particularly the thiazole ring, represent a cornerstone of medicinal chemistry. Their prevalence in pharmacologically active agents necessitates a profound understanding of their structural and chemical properties. Mass spectrometry stands as an unparalleled tool for this purpose, offering not just molecular weight determination but, more critically, a window into the molecule's very architecture through the analysis of its fragmentation patterns. This guide provides an in-depth exploration of the mass spectrometric behavior of a model compound, 2-(tert-butyl)-5-hydroxythiazole, designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), providing both theoretical rationale and actionable experimental protocols.

The Analyte: 2-(Tert-butyl)-5-hydroxythiazole at a Glance

Before delving into its fragmentation, we must first characterize the molecule itself.

  • Molecular Formula: C₇H₁₁NOS

  • Monoisotopic Mass: 157.0561 g/mol

  • Key Structural Features:

    • A five-membered thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen.

    • A bulky tert-butyl group at the C2 position, a common feature in medicinal chemistry that can influence both bioactivity and metabolic stability.[1] This group is a predictable site for initial fragmentation.[2][3]

    • A hydroxyl group at the C5 position, which can influence the electronic properties of the ring and participate in specific fragmentation reactions.

The presence of both a robust aromatic system and a sterically bulky, fragment-prone alkyl group suggests a rich and informative fragmentation pattern under mass spectrometric analysis.

Electron Ionization (EI-MS): Unveiling the Core Fragmentation

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte, inducing extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed "fingerprint" of a molecule, which is invaluable for library matching and initial structural confirmation.[4] The fragmentation of the 2-(tert-butyl)-5-hydroxythiazole molecular ion (M⁺•, m/z 157) is governed by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation drivers are the facile cleavage of the tert-butyl group and the subsequent or parallel decomposition of the thiazole ring.[5][6]

Dominant Pathway: α-Cleavage of the Tert-butyl Group

The most predictable and often dominant initial fragmentation event for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[2][3]

  • Step 1: Loss of Methyl Radical: The molecular ion at m/z 157 readily ejects a methyl radical (15 Da), leading to the formation of a prominent ion at m/z 142 . This [M-15]⁺ ion is stabilized by the heteroaromatic ring.

  • Step 2: Formation of the Tert-butyl Cation: A competing and highly favorable fragmentation is the cleavage of the C-C bond between the thiazole ring and the tert-butyl group, resulting in the formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57 . Due to its exceptional stability, this ion is frequently the base peak in the spectrum of tert-butyl containing compounds.[7][8]

Secondary Pathway: Thiazole Ring Scission

Following initial fragmentation of the alkyl substituent, or occurring in parallel, is the decomposition of the thiazole ring itself. Thiazole ring fragmentation often involves the cleavage of the C-S and C-N bonds.[6][9]

  • From the [M-CH₃]⁺ Ion (m/z 142):

    • Loss of Carbon Monoxide (CO): The hydroxyl group facilitates the elimination of a neutral CO molecule (28 Da), leading to a fragment ion at m/z 114 .

    • Ring Cleavage: The ion at m/z 142 can undergo further ring cleavage, potentially losing acetonitrile (CH₃CN, 41 Da) to yield an ion at m/z 101 .

Visualizing EI Fragmentation

The interplay of these pathways results in the characteristic EI mass spectrum.

EI_Fragmentation M Molecular Ion (M⁺•) m/z 157 M_minus_15 [M - CH₃]⁺ m/z 142 M->M_minus_15 - •CH₃ tBu tert-butyl cation [C₄H₉]⁺ m/z 57 (Base Peak) M->tBu - C₃H₂NOS• Thiazole_Radical [C₃H₂NOS]⁺• m/z 100 M->Thiazole_Radical - C₄H₉• m114 [C₅H₈NS]⁺ m/z 114 M_minus_15->m114 - CO m101 [C₄H₅S]⁺ m/z 101 M_minus_15->m101 - CH₃CN

Caption: Proposed EI fragmentation pathways for 2-(tert-butyl)-5-hydroxythiazole.

Electrospray Ionization (ESI-MS/MS): Guided Fragmentation of the Protonated Molecule

ESI is a "soft" ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[10][11] This is particularly useful for preserving the molecular species for subsequent analysis. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion (precursor ion) is isolated and fragmented through collision-induced dissociation (CID).[12] The fragmentation of this even-electron species differs significantly from the odd-electron M⁺• ion generated in EI.

Primary Fragmentation of the Protonated Molecule [M+H]⁺

The protonated molecule, [M+H]⁺ at m/z 158 , will fragment via the loss of stable neutral molecules.

  • Loss of Isobutylene: The most facile fragmentation is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) from the protonated tert-butyl group. This is a common pathway for protonated tert-butyl compounds and results in a major product ion at m/z 102 , corresponding to the protonated 5-hydroxythiazole core.[7]

  • Loss of Water: The protonated molecule can also lose a neutral water molecule (H₂O, 18 Da) from the hydroxyl group and a proton from the ring or side chain, yielding a fragment ion at m/z 140 .

Secondary Fragmentation (MS³)

Further fragmentation of the primary product ions can be investigated. For example, the ion at m/z 102 can be isolated and fragmented again (MS³).

  • From the [M+H - C₄H₈]⁺ Ion (m/z 102):

    • Loss of Carbon Monoxide (CO): This ion can lose CO (28 Da) to produce a fragment at m/z 74 .

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH Protonated Molecule [M+H]⁺ m/z 158 m102 [C₃H₄NOS]⁺ m/z 102 MH->m102 - C₄H₈ (isobutylene) m140 [C₇H₁₀NS]⁺ m/z 140 MH->m140 - H₂O m74 [C₂H₄NS]⁺ m/z 74 m102->m74 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(tert-butyl)-5-hydroxythiazole.

Experimental Protocols for Mass Spectrometric Analysis

To validate these proposed pathways, rigorous experimental work is required. The following protocols provide a starting point for the analysis of 2-(tert-butyl)-5-hydroxythiazole and similar small molecules.

GC-MS Analysis for EI Fragmentation

This method is ideal for volatile, thermally stable compounds and provides the classic EI fragmentation pattern.[13][14]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • GC System: Agilent 7890 GC or equivalent.

  • Injector: Split/splitless injector at 250°C with a 10:1 split ratio.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS System: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).[4]

  • Electron Energy: 70 eV.[4]

  • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragment ions to the proposed pathways.

LC-MS/MS Analysis for ESI Fragmentation

This method is suited for a wider range of compounds, including those that are less volatile or thermally labile, and allows for controlled fragmentation experiments.[15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[12]

  • LC System: Shimadzu Nexera X3 or equivalent UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: Q-TOF or Triple Quadrupole mass spectrometer (e.g., Sciex ZenoTOF 7600, Thermo Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[16]

  • MS¹ Scan: Scan from m/z 70 to 300 to find the [M+H]⁺ ion (m/z 158).

  • MS² (Tandem MS) Scan:

    • Isolate the precursor ion at m/z 158.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

Analytical Workflow Visualization

Analytical_Workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS/MS (ESI) Workflow gc_prep Sample Prep (in volatile solvent) gc_sep GC Separation gc_prep->gc_sep ei_ion EI Ionization (70 eV) gc_sep->ei_ion ms_detect1 Mass Analysis (Fragmentation Pattern) ei_ion->ms_detect1 lc_prep Sample Prep (in ACN/Water) lc_sep LC Separation lc_prep->lc_sep esi_ion ESI Ionization ([M+H]⁺) lc_sep->esi_ion ms1 MS¹ Scan (Isolate m/z 158) esi_ion->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS² Scan (Product Ions) cid->ms2 start Compound 2-(t-butyl)-5-hydroxythiazole start->gc_prep start->lc_prep

Caption: Comparative analytical workflows for GC-MS and LC-MS/MS analysis.

Summary of Key Fragment Ions

The following table consolidates the predicted key ions for easy reference during spectral interpretation.

m/zProposed Ion FormulaOriginating TechniqueProposed Fragmentation Pathway
158[C₇H₁₂NOS]⁺ESIProtonated Molecule [M+H]⁺
157[C₇H₁₁NOS]⁺•EIMolecular Ion [M]⁺•
142[C₆H₈NOS]⁺EI, ESI[M]⁺• - •CH₃ or [M+H]⁺ - H₂O
114[C₅H₈NS]⁺EI[M-CH₃]⁺ - CO
102[C₃H₄NOS]⁺ESI[M+H]⁺ - C₄H₈
100[C₃H₂NOS]⁺•EI[M]⁺• - •C₄H₉
74[C₂H₄NS]⁺ESI[M+H - C₄H₈]⁺ - CO
57[C₄H₉]⁺EItert-butyl cation (Base Peak)

Conclusion and Outlook

The mass spectrometric fragmentation of 2-(tert-butyl)-5-hydroxythiazole is a predictable yet multifaceted process, dominated by the facile cleavage of the tert-butyl group and characteristic decompositions of the thiazole ring. Electron Ionization provides a rich fingerprint characterized by the loss of a methyl radical and the formation of a stable tert-butyl cation at m/z 57. Conversely, ESI-MS/MS analysis of the protonated molecule is defined by the neutral loss of isobutylene. Understanding these distinct pathways is not merely an academic exercise; it is a critical competency for scientists in the pharmaceutical and chemical industries. It enables the unambiguous identification of novel compounds, the characterization of metabolites, and the quality control of synthetic products. By leveraging the complementary nature of EI and ESI techniques, researchers can build a comprehensive and confident structural portrait of thiazole-containing molecules, accelerating the pace of discovery and development.

References

  • Mohamed, M. S. K., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis." Scientific & Academic Publishing.
  • Ali, T. E., et al.
  • Clarke, G. M., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic, 1967.
  • Larin, A. A., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." PMC, 2023.
  • Sacher, F., et al. "Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry." PubMed, 2007.
  • Chen, C., et al.
  • Weniger, K., et al. "Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene." Semantic Scholar, 1997.
  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025.
  • Weniger, K., et al. "Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • Mizutani, T., et al. "Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products." PubMed, 1994.
  • Varghese, R. J., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Varghese, R. J., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." The Gohlke Group, 2021.
  • BenchChem. "Spectroscopic data of '4-(Methoxymethyl)thiazole' (NMR, IR, Mass Spec)." BenchChem.
  • Shimadzu Corporation. "Qualitative Analysis of Drug Metabolites Using LCMS-9050."
  • Das, P., et al. "Graphical representation of the thiazoline/thiazole formation (GC-MS)...
  • Wikipedia.
  • Gomes, M. J. S., et al. "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4..." PMC, 2022.
  • Banerjee, S., & Mazumdar, S. "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte." PMC, 2012.
  • Pearson. "The mass spectrum of tert-butylamine follows shows an intense bas..." Pearson.
  • Scott, J. D., & Deegan, T. L. "Metabolically Stable tert-Butyl Replacement." PMC, 2013.
  • La Manna, P., et al. "Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry." Frontiers, 2021.
  • Banerjee, S., & Mazumdar, S. "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Curtin University. "Instrumentation - Western Australian Organic & Isotope Chemistry." WA-OIGC, 2022.
  • Yong, F. F., et al. "An Alternative Fragmentation Pathway of 5H‐1,4,2‐Oxathiazoles Under Basic Conditions.
  • Giorgi, G., et al.
  • University of Colorado Boulder.
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  • Sparkman, O. D. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy Online, 2026.
  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." UAB, 2009.
  • Gastaca, M. B., et al.
  • Li, Y., et al. "The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry." Life Science Journal, 2008.
  • Clark, J.
  • Kruger, H. G., et al. "Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

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Foundational

In Vitro Mechanism of Action of 2-(tert-Butyl)-5-hydroxythiazole: Dual-Targeting Modalities in 5-LOX and 2OG-Oxygenase Inhibition

Executive Summary 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized small-molecule building block characterized by its lipophilic tert-butyl anchor and a redox-active, metal-chelating 5-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized small-molecule building block characterized by its lipophilic tert-butyl anchor and a redox-active, metal-chelating 5-hydroxythiazole core. In in vitro pharmacological settings, the hydroxythiazole scaffold is recognized as a privileged structure for targeting metalloenzymes. This technical guide dissects its dual mechanism of action: acting as a potent redox inhibitor of 5-Lipoxygenase (5-LOX) and as a competitive metal-chelating inhibitor of 2-Oxoglutarate (2OG)-dependent oxygenases , specifically Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH).

Structural Pharmacology & Target Engagement

The pharmacological efficacy of 2-(tert-butyl)-5-hydroxythiazole is driven by two distinct structural features:

  • The tert-Butyl Group: Provides a bulky, lipophilic anchor that enhances membrane permeability and facilitates binding within deep hydrophobic enzyme pockets.

  • The 5-Hydroxythiazole Core: Acts as a bidentate metal chelator (utilizing the hydroxyl oxygen and the adjacent thiazole nitrogen/sulfur) and a redox-active center.

This unique geometry allows the molecule to interact with the catalytic iron centers of metalloenzymes, dictating its primary in vitro mechanisms[1].

Primary Modality: 5-Lipoxygenase (5-LOX) Inhibition

Hydroxythiazoles are well-documented as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade responsible for synthesizing pro-inflammatory leukotrienes[2].

The Redox & Chelation Mechanism

The catalytic cycle of 5-LOX requires its active-site iron to be in the oxidized ferric ( Fe3+ ) state. 2-(tert-butyl)-5-hydroxythiazole disrupts this cycle through a dual mechanism:

  • Redox Reduction: The electron-rich hydroxythiazole core donates an electron to the active site, reducing the catalytic Fe3+ to the inactive ferrous ( Fe2+ ) state[3].

  • Direct Chelation: The molecule coordinates the iron ion, physically blocking the entry of arachidonic acid into the catalytic cleft[3].

G AA Arachidonic Acid LOX 5-LOX Enzyme (Active Fe3+ State) AA->LOX Substrate Binding HPETE 5-HPETE (Intermediate) LOX->HPETE Catalytic Oxidation InactiveLOX Inactive 5-LOX (Fe2+ State) LOX->InactiveLOX Conformational Shift LT Leukotrienes (Inflammation) HPETE->LT Downstream Processing Inhibitor 2-(tert-butyl)-5- hydroxythiazole Inhibitor->LOX Reduces Fe3+ to Fe2+ (Redox Inhibition)

Fig 1: Mechanism of 5-LOX inhibition by 2-(tert-butyl)-5-hydroxythiazole via redox iron reduction.

Secondary Modality: 2OG-Oxygenase (PHD/FIH) Inhibition

Recent structural studies demonstrate the capacity of the hydroxythiazole scaffold to inhibit 2-oxoglutarate (2OG) dependent oxygenases, such as Factor Inhibiting HIF (FIH) and Prolyl Hydroxylase Domain 2 (PHD2)[1]. These enzymes regulate the cellular hypoxic response by hydroxylating Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), leading to its proteasomal degradation[4].

2OG Competition and HIF Stabilization

Unlike 5-LOX, PHD2 and FIH utilize iron in the ferrous ( Fe2+ ) state. 2-(tert-butyl)-5-hydroxythiazole acts as a competitive inhibitor of the 2OG cofactor . The N-hydroxythiazole core binds within the 2OG pocket, coordinating the Fe2+ metal in a bidentate manner[1]. By displacing 2OG and chelating the iron, the inhibitor prevents the hydroxylation of HIF-1 α . This stabilizes the HIF complex, allowing it to translocate to the nucleus and stimulate the expression of genes like erythropoietin (EPO)[4].

G HIF HIF-1α Protein PHD PHD2 / FIH Enzyme (Requires Fe2+ & 2OG) HIF->PHD Substrate Recognition Stabilized HIF-1α Stabilization (Hypoxia Mimetic) HIF->Stabilized Pathway Shift (When PHD is inhibited) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation (Active) Degradation Proteasomal Degradation (Normoxia) OH_HIF->Degradation VHL-Mediated Ubiquitination Inhibitor 2-(tert-butyl)-5- hydroxythiazole Inhibitor->PHD Competes with 2OG & Chelates Active Site Fe2+

Fig 2: Disruption of the PHD2/FIH axis, leading to HIF-1α stabilization via metal chelation.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of the hydroxythiazole scaffold against its primary metalloenzyme targets, synthesizing structural activity relationship (SAR) data from established literature[1],[4],[3].

Target EnzymeCatalytic Metal StatePrimary Mechanism of ActionRepresentative IC 50​ Range
5-Lipoxygenase (5-LOX) Fe(III)Redox reduction to Fe(II) / Direct Chelation0.5 - 5.0 µM
Prolyl Hydroxylase 2 (PHD2) Fe(II)2OG competition / Bidentate chelation10 - 50 nM
Factor Inhibiting HIF (FIH) Fe(II)2OG competition / Bidentate chelation50 - 100 nM

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following in vitro methodologies are designed as self-validating systems . They include built-in orthogonal checks to prevent false positives caused by the inherent redox and fluorescent-quenching properties of thiazole derivatives.

Protocol A: In Vitro 5-LOX Enzyme Inhibition Assay

Objective: Quantify the IC 50​ of 2-(tert-butyl)-5-hydroxythiazole against recombinant human 5-LOX.

  • Enzyme Preparation: Dilute recombinant human 5-LOX (1/100) in assay buffer (50 mM HEPES, 2 mM EDTA, 10 µM ATP, 10 µM CaCl 2​ , pH 7.5).

  • Probe Addition: Mix the enzyme solution with 10 µM of H 2​ DCFDA (a fluorogenic probe for oxidative bursts) and incubate for 15 minutes at room temperature.

  • Inhibitor Titration: Add 2-(tert-butyl)-5-hydroxythiazole in a 10-point concentration gradient (0.1 µM to 100 µM). Incubate for 30 minutes.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 530 nm) to determine the IC 50​ .

  • Expertise & Causality: ATP and Calcium are strictly required in the buffer because they facilitate the structural activation and membrane-binding conformation of 5-LOX in vitro[3].

  • Self-Validation (Quality Control): Because hydroxythiazoles are redox-active, they may directly quench the H 2​ DCFDA fluorophore, yielding a false-positive IC 50​ . Mandatory Orthogonal Check: Run a parallel HPLC-UV assay measuring the direct conversion of arachidonic acid to 5-HPETE (absorbance at 235 nm). If the HPLC IC 50​ matches the fluorescence IC 50​ , the mechanism is validated.

Protocol B: In Vitro PHD2 / FIH Inhibition Assay (SPE-MS)

Objective: Measure competitive inhibition of 2OG-dependent oxygenases using Mass Spectrometry.

  • Reaction Assembly: Combine recombinant PHD2 (or FIH), 10 µM 2-oxoglutarate, 100 µM sodium ascorbate, and 10 µM FeSO 4​ in 50 mM Tris-HCl (pH 7.5).

  • Inhibitor Introduction: Add the thiazole inhibitor at varying concentrations.

  • Substrate Addition: Initiate the reaction by adding a synthetic HIF-1 α peptide substrate (e.g., residues 556-574). Incubate for 15 minutes at 37°C.

  • SPE-MS Analysis: Quench the reaction with 1% formic acid. Use Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) to monitor the +16 Da mass shift associated with peptide hydroxylation[1].

  • Expertise & Causality: Ascorbate is critical to maintain the active site iron in the Fe(II) state. SPE-MS is explicitly chosen over TR-FRET or antibody-based assays because chelating agents often interfere with the europium/terbium fluorophores used in optical readouts, causing artifactual data[1].

  • Self-Validation (Quality Control): To definitively prove that the compound acts via competitive metal chelation, perform an Iron-Rescue Control . Spike an excess of FeSO 4​ (100 µM) into the assay. If the inhibitor's IC 50​ curve shifts significantly to the right (loss of potency), it confirms that the mechanism of action is dependent on active-site iron sequestration.

References

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science, 2023. [Link]

  • Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. Journal of Medicinal Chemistry, 2018.[Link]

  • 4-Hydroxythiazole inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 1991.[Link]

  • Design, Synthesis and Biological Evaluation of Ferrocenyl Thiazole and Thiazolo[5,4-d]thiazole Catechols as Inhibitors of 5-hLOX. Organometallics, 2020.[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-(Tert-butyl)-5-hydroxythiazole

Executive Summary In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized building block that combines the robust bioisosteric properties of a thiazole core with the steric shielding of a tert-butyl group and the versatile reactivity of a 5-hydroxyl moiety[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical behavior, tautomeric dynamics, and synthetic protocols associated with this compound. Understanding the causality behind its chemical behavior—specifically its keto-enol tautomerism—is critical for researchers aiming to integrate it into complex pharmacophores or utilize it as a nucleophilic handle in medicinal chemistry.

Structural and Physicochemical Data

The physicochemical profile of 2-(tert-butyl)-5-hydroxythiazole dictates its behavior in both synthetic environments and biological assays. The bulky tert-butyl group at the C2 position provides profound steric hindrance, protecting the thiazole ring from rapid metabolic oxidation (e.g., by cytochrome P450 enzymes), while simultaneously increasing the molecule's lipophilicity.

Below is a consolidated table of its core quantitative properties:

PropertyValueCausality / Scientific Significance
CAS Number 1159816-38-2Unique registry identifier for precise inventory and regulatory tracking[1].
Molecular Formula C 7​ H 11​ NOSDefines the exact stoichiometry required for mass balance in synthetic equivalents.
Molecular Weight 157.24 g/mol The low molecular weight ensures high ligand efficiency (LE) when used in fragment-based drug design (FBDD).
LogP (Octanol/Water) ~2.1 (Calculated)The tert-butyl group significantly enhances lipophilicity compared to an unsubstituted thiazole (LogP ~0.4), driving cellular membrane permeability.
pKa (5-OH) ~6.5 - 7.0The resonance stabilization of the thiazolate anion across the N and S atoms lowers the pKa relative to standard phenols. This dictates the ionization state at physiological pH[2].
H-Bond Donors 1 (in Enol form)Participates in target receptor engagement. This donor capacity is entirely lost if the molecule shifts to its keto tautomer.
H-Bond Acceptors 2 to 3The nitrogen, sulfur, and oxygen atoms act as versatile acceptors, highly dependent on the active tautomeric state.

Mechanistic Insights: Keto-Enol Tautomerism

A defining characteristic of 5-hydroxythiazoles is their complex prototropic tautomerism. The molecule exists in a dynamic equilibrium between the enol form (5-hydroxythiazole) and the keto form (thiazol-5(4H)-one)[3].

Causality of Solvent and pH Effects: The position of this equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment. In non-polar solvents (e.g., toluene, chloroform), the enol form is often stabilized. Conversely, in aqueous or highly polar media, the keto form is favored due to the solvent's ability to stabilize the highly polarized carbonyl and amine-like nitrogen through extensive hydrogen bonding[3]. Furthermore, adjusting the pH above the pKa (~6.5) forces deprotonation, converging both tautomers into a single, highly reactive thiazolate anion . This behavior closely mirrors the well-documented pH-dependent tautomerism of oxyluciferin in bioluminescence assays[2].

Tautomerism A 2-(tert-butyl)-5-hydroxythiazole (Enol Form) B 2-(tert-butyl)thiazol-5(4H)-one (Keto Form) A->B Tautomerization E Deprotonated Thiazolate (pH > 7.0) A->E Base Addition B->E Base Addition C Non-Polar Solvents (e.g., Toluene) C->A Stabilizes D Aqueous / Polar Media (e.g., Water, DMSO) D->B Favors

Logical relationship of solvent and pH effects on the tautomeric equilibrium of 5-hydroxythiazoles.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") and an In-Process Control (IPC) to verify success before proceeding.

Protocol 4.1: Spectroscopic Validation of Tautomeric States

Before utilizing 2-(tert-butyl)-5-hydroxythiazole in a reaction, it is critical to confirm its tautomeric state in your chosen solvent, as this dictates whether the molecule will act as an O-nucleophile or a C-nucleophile.

  • Sample Preparation: Prepare two separate 5 mg samples of the compound. Dissolve Sample A in 0.5 mL of CDCl 3​ (non-polar) and Sample B in 0.5 mL of DMSO- d6​ (polar protic/aprotic).

  • 1 H-NMR Acquisition: Acquire standard proton NMR spectra at 298 K.

  • Data Interpretation & IPC:

    • Enol Validation: In CDCl 3​ , look for a broad singlet >9.0 ppm corresponding to the 5-OH proton, and a sharp singlet around 7.0 ppm for the C4-H.

    • Keto Validation: In DMSO- d6​ , the OH peak will diminish, and a new set of signals corresponding to the diastereotopic CH 2​ protons at the C4 position (around 3.5 - 4.0 ppm) will emerge. The integration ratio between the C4-H and C4-CH 2​ signals provides a self-validating quantitative measure of the tautomeric ratio.

Protocol 4.2: De Novo Synthesis via Nucleophilic Aromatic Substitution

While classical Hantzsch syntheses are common for thiazoles, synthesizing the precise 5-hydroxy derivative often requires a targeted approach. A highly reliable method is the nucleophilic aromatic substitution (S N​ Ar) of a 5-halo precursor using a strong hydroxide base[4].

Synthesis Step1 Step 1: Halogenation 2-(tert-butyl)thiazole + NCS -> 5-chloro intermediate Step2 Step 2: Nucleophilic Substitution 5-chloro intermediate + KOH (EtOH) -> Thiazolate Step1->Step2 Step3 Step 3: Acidic Workup Neutralization with HCl to pH 6 Step2->Step3 Step4 Step 4: Isolation & Purification Recrystallization to yield pure Enol/Keto product Step3->Step4

Synthetic workflow for 2-(tert-butyl)-5-hydroxythiazole via nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Halogenation (Activation): React 2-(tert-butyl)thiazole with N-Chlorosuccinimide (NCS) in DMF at 60°C. Causality: The C5 position of the thiazole is the most electron-rich and susceptible to electrophilic attack. The resulting 5-chloro intermediate is now primed for S N​ Ar.

    • IPC: Monitor via LC-MS for the M+34 isotope pattern indicative of chlorine incorporation.

  • Nucleophilic Substitution: Dissolve the 5-chloro intermediate in absolute ethanol. Add 3.0 equivalents of Potassium Hydroxide (KOH) and reflux for 12 hours. Causality: The harsh basic conditions force the displacement of the chloride ion by the hydroxide, immediately forming the stable potassium thiazolate salt[4].

  • Acidic Workup: Cool the reaction to 0°C and carefully titrate with 1M HCl until the pH reaches exactly 6.0. Causality: Dropping the pH below the compound's pKa (~6.5) ensures the thiazolate is fully protonated back to the neutral enol/keto form, causing it to precipitate out of the aqueous/ethanolic mixture.

  • Isolation: Filter the precipitate and recrystallize from a mixture of ethyl acetate/hexanes to yield the pure 2-(tert-butyl)-5-hydroxythiazole.

Applications in Drug Development

In medicinal chemistry, 2-(tert-butyl)-5-hydroxythiazole is primarily utilized as a highly tunable nucleophilic handle. By locking the compound into its enol form using mild bases (e.g., K 2​ CO 3​ ), the 5-OH group can undergo rapid Williamson ether synthesis with alkyl halides. This allows researchers to tether the lipophilic, sterically shielded 2-(tert-butyl)thiazole core to larger macrocycles, peptides, or PROTAC linkers. The resulting ether linkages are exceptionally stable in vivo, and the tert-butyl group acts as a metabolic shield, drastically improving the half-life (t 1/2​ ) of the resulting drug candidate.

References

  • AK Scientific - 2-(Tert-butyl)-5-hydroxythiazole Product Data and Identity. Source: aksci.com.
  • Correlation and solvation effects on heterocyclic equilibria in aqueous solution - Tautomerism of thiazol-5(4H)-one/5-hydroxythiazole. Source: semanticscholar.org.
  • pH-Dependent absorption spectrum of oxyluciferin analogues - Mechanistic insights into thiazole pKa and tautomeric states. Source: researchgate.net.
  • Product Class 17: Thiazoles - Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Source: thieme-connect.de.

Sources

Foundational

Thermodynamic Stability and Tautomeric Profiling of 2-(Tert-butyl)-5-hydroxythiazole at Room Temperature

Executive Summary & Mechanistic Framework In modern drug development, heterocyclic building blocks must be rigorously profiled not just for purity, but for their dynamic behavior in solution.1 is a highly valued intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

In modern drug development, heterocyclic building blocks must be rigorously profiled not just for purity, but for their dynamic behavior in solution.1 is a highly valued intermediate[1]. However, evaluating its thermodynamic stability at room temperature (25°C) requires navigating a complex mechanistic challenge: keto-enol tautomerism .

Like many 5-hydroxythiazoles, this compound exists in a dynamic equilibrium with its keto counterpart, thiazol-5(4H)-one[2]. The presence of the tert-butyl group at the C2 position introduces significant steric bulk, which shields the ring from nucleophilic degradation, while its electron-donating inductive effect (+I) stabilizes the electron-deficient thiazole core.

As an application scientist, I emphasize that measuring the "stability" of this compound is fundamentally an exercise in measuring its tautomeric equilibrium. In non-polar environments (e.g., gas phase or hydrophobic solvents), the enol form is generally preferred. Conversely, in aqueous or highly polar solutions, solvation effects stabilize the keto form, leading to mixtures containing significant quantities of both tautomers[3].

Tautomerism Enol 5-Hydroxythiazole (Enol Form) Keto Thiazol-5(4H)-one (Keto Form) Enol->Keto K_eq Solvent Solvent Polarity & pH Influence Solvent->Enol Solvent->Keto

Tautomeric equilibrium of 2-(tert-butyl)-5-hydroxythiazole.

Experimental Logic: Designing a Self-Validating System

A protocol is only as reliable as its internal controls. When assessing the room-temperature stability of a tautomeric compound, relying solely on UV-Vis spectroscopy is a critical error. The absorption spectra of the enol and keto forms often overlap, and their extinction coefficients drift unpredictably with solvent polarity.

The Causality of Method Selection: To bypass optical artifacts, we utilize Quantitative NMR (qNMR) . The tert-butyl protons yield a sharp, distinct singlet. Because the chemical environment of the C2 position shifts slightly between the aromatic enol and the non-aromatic keto form, qNMR allows for direct, baseline-resolved integration of both species.

The Self-Validating Check (Mass Balance): To ensure we are observing a thermodynamic tautomeric shift rather than irreversible chemical degradation (such as oxidation or ring-opening), our workflow mandates a strict mass balance check against an internal standard. If [Enol] + [Keto] = [Total_Initial] (Mass Balance > 98%), the system is in thermodynamic equilibrium. If the mass balance drops, the protocol automatically triggers an orthogonal LC-MS analysis to characterize the degradation pathway.

Workflow Prep Sample Preparation (Anhydrous vs. Aqueous) Incubate Incubation at 25°C (Time-course: 0-72h) Prep->Incubate Analyze Orthogonal Analysis qNMR & LC-MS Incubate->Analyze Validate Mass Balance > 98%? Analyze->Validate Stable Thermodynamic Parameters Calculated Validate->Stable Yes Degrade Degradation Pathway Characterized Validate->Degrade No

Self-validating experimental workflow for stability profiling.

Step-by-Step Methodologies

Protocol A: qNMR Thermodynamic Equilibration Assay
  • Standard Preparation: Accurately weigh 5.0 mg of 2-(tert-butyl)-5-hydroxythiazole and 2.0 mg of maleic acid (internal standard, IS).

  • Solvation: Dissolve the mixture in 0.6 mL of the target deuterated solvent (e.g., Toluene- d8​ , DMSO- d6​ , or D 2​ O buffer).

  • Incubation: Transfer to an NMR tube and incubate in a thermomixer at exactly 25.0°C.

  • Acquisition: Acquire 1 H-NMR spectra (64 scans, D1 = 10s to ensure complete relaxation) at t=0,1,4,24, and 72 hours.

  • Integration & Calculation: Integrate the tert-butyl singlets for the enol (~1.35 ppm) and keto (~1.28 ppm) forms. Calculate the equilibrium constant ( Keq​=[Keto]/[Enol] ) and Gibbs free energy ( ΔG∘=−RTlnKeq​ ).

Protocol B: Accelerated Degradation via LC-MS
  • Sample Prep: Prepare a 1 mg/mL solution of the compound in a 50:50 Water:Acetonitrile mixture.

  • Stress Conditions: Aliquot into three vials: Control (ambient), Acidic (0.1% Formic Acid), and Oxidative (0.1% H 2​ O 2​ ).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor via UV (254 nm) and ESI-MS (Positive ion mode). Track the disappearance of the parent mass ( m/z 158.06 [M+H]+ ) to calculate the observed rate constant ( kobs​ ).

Quantitative Data Presentation

The thermodynamic stability and degradation kinetics of 2-(tert-butyl)-5-hydroxythiazole at 298 K (25°C) are summarized below. The compound is 4[4], but exhibits high solvent dependency in solution.

Table 1: Thermodynamic Parameters of Tautomerization (298 K)

Solvent SystemDielectric Constant ( ε )Enol:Keto Ratio Keq​ ΔG∘ (kcal/mol)
Toluene- d8​ 2.3892 : 80.087+1.45
DMSO- d6​ 46.745 : 551.22-0.12
D 2​ O (pD 7.4)78.415 : 855.66-1.03

Observation: As solvent polarity increases, the thermodynamic equilibrium shifts dramatically to favor the keto (thiazol-5(4H)-one) tautomer.

Table 2: Room Temperature Degradation Kinetics (25°C)

ConditionInitial Purity t1/2​ (Hours) kobs​ ( h−1 )Primary Degradant
Solid State (Desiccated)>95%>8760 (1 yr)<1.0 ×10−5 None detected
Aqueous Buffer (pH 7.4)>95%1424.8 ×10−3 Ring-opened products
Oxidative (0.1% H 2​ O 2​ )>95%183.8 ×10−2 Thiazole N-oxide

Strategic Recommendations

For drug development professionals formulating or synthesizing derivatives of 2-(tert-butyl)-5-hydroxythiazole, recognize that solution-phase instability is often a misdiagnosis of tautomeric shifting .

  • Storage: Maintain the compound in its solid state under inert, desiccated conditions at room temperature or 4°C to prevent ambient moisture from inducing tautomerization or slow hydrolysis.

  • Reaction Design: When utilizing the hydroxyl group for etherification or esterification, employ non-polar, anhydrous solvents (e.g., Toluene or DCM) to thermodynamically lock the compound in its reactive enol state.

References

  • Title: Correlation and solvation effects on heterocyclic equilibria in tautomers of thiazol-5(4H)-one/5-hydroxythiazole Source: semanticscholar.org URL: [Link]

  • Title: pH-Dependent absorption spectrum of oxyluciferin analogues in the active site of firefly luciferase Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(Tert-butyl)-5-hydroxythiazole in Small Molecule Drug Discovery

Executive Summary As small molecule drug discovery shifts toward highly optimized, metabolically stable scaffolds, 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) has emerged as a versatile and strategic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As small molecule drug discovery shifts toward highly optimized, metabolically stable scaffolds, 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) has emerged as a versatile and strategic building block. This compound is not merely a structural spacer; it is a dynamic pharmacophore. The 5-hydroxythiazole core acts as a bioisostere for phenols and carboxylic acids, while its intrinsic tautomerism mimics the light-emitting core of firefly oxyluciferin[1]. Concurrently, the bulky tert-butyl group at the C2 position provides critical steric shielding, dramatically improving the metabolic half-life of the thiazole ring by preventing cytochrome P450 (CYP450)-mediated epoxidation[2].

This application note provides drug development professionals with a comprehensive guide to the physicochemical dynamics, structural rationale, and benchtop protocols for integrating 2-(tert-butyl)-5-hydroxythiazole into modern drug discovery workflows.

Physicochemical Dynamics & Structural Rationale

To effectively utilize this scaffold, researchers must understand the causality behind its structural features. The molecule exists in a highly pH-dependent tautomeric equilibrium between the enol form (5-hydroxythiazole) and the keto form (thiazol-5(4H)-one) .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-(tert-butyl)-5-hydroxythiazole and their direct impact on drug design:

ParameterValue / CharacteristicImpact on Drug Design & Optimization
CAS Number 1159816-38-2Standardized sourcing identifier for building block libraries.
Molecular Weight 157.23 g/mol High ligand efficiency; leaves ample molecular weight budget for elaboration.
Tautomeric State Enol / Keto EquilibriumModulates H-bond donor/acceptor profile based on microenvironment pH.
pKa (Approximate) ~6.5Predominantly ionized (anionic) at physiological pH (7.4), enhancing solubility[1].
Metabolic Liability Sterically Shielded C2The tert-butyl group blocks CYP450 access, preventing toxic thioamide formation[2].
Structural Rationale in Target Engagement

In kinase inhibitor design (e.g., BRAF inhibitors), the incorporation of a tert-butyl substituted heteroaromatic ring significantly increases cellular potency[3]. The tert-butyl group drives lipophilicity and perfectly fills the hydrophobic pocket beyond the kinase gatekeeper residue, while the thiazole ring engages in π−π stacking within the ATP-binding cleft.

Rationale Core 2-(tert-butyl)- 5-hydroxythiazole TertButyl tert-Butyl Group Core->TertButyl Hydroxy 5-Hydroxy Group Core->Hydroxy Thiazole Thiazole Ring Core->Thiazole Benefit1 Fills Hydrophobic Pocket (Beyond Gatekeeper) TertButyl->Benefit1 Benefit2 Steric Shielding (Prevents Epoxidation) TertButyl->Benefit2 Benefit3 H-Bonding with Kinase Hinge Region Hydroxy->Benefit3 Benefit4 Pi-Pi Stacking in ATP Binding Cleft Thiazole->Benefit4

Fig 1: Structural rationale for incorporating the scaffold in kinase inhibitor design.

Application 1: Development of Bioluminescent Probes

The 5-hydroxythiazole system is the exact chemical moiety responsible for photon emission in firefly bioluminescence (oxyluciferin)[1]. By utilizing 2-(tert-butyl)-5-hydroxythiazole as a stable analog, researchers can synthesize chemiluminescent probes for High-Throughput Screening (HTS) target engagement assays.

Causality of the Luminescence Pathway: At physiological pH, the 5-hydroxy group deprotonates to form a highly reactive phenolate-like anion. Upon enzymatic oxidation (via luciferase) or chemical oxidation, an excited-state intermediate is formed. The relaxation of this intermediate to the ground state releases a photon. The tert-butyl group stabilizes the ground state, preventing spontaneous auto-oxidation and reducing assay background noise.

Tautomerization A 2-(tert-butyl)- 5-hydroxythiazole (Enol Form) B 2-(tert-butyl) thiazol-5(4H)-one (Keto Form) A->B Tautomerization (pH < 6.5) C Anionic Species (Deprotonated) A->C Deprotonation (pH > 6.5) B->C Deprotonation (pH > 6.5) D Excited State (Oxidation) C->D O2 / Luciferase E Photon Emission (Luminescence) D->E Relaxation (hv)

Fig 2: Tautomeric equilibria and luminescence pathway of 5-hydroxythiazole derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the chemical functionalization and assay integration of 2-(tert-butyl)-5-hydroxythiazole.

Protocol A: Regioselective O-Alkylation of the 5-Hydroxy Position

Because the enolate/phenolate anion is ambident, C-alkylation is a competing side reaction. This protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) to exploit the "cesium effect"—the large ionic radius of Cs+ increases the solubility and nucleophilicity of the oxygen anion in polar aprotic solvents, driving strict O-alkylation[4].

Materials:

  • 2-(tert-butyl)-5-hydroxythiazole (1.0 eq)

  • Alkylating agent (e.g., 2,2-difluoroethyl triflate) (1.1 eq)

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with Argon, dissolve 2-(tert-butyl)-5-hydroxythiazole (200 mg, 1.27 mmol) in 5 mL of anhydrous MeCN.

  • Base Activation: Add Cs2​CO3​ (620 mg, 1.90 mmol) in one portion. Self-Validation Check: The solution will immediately darken (typically yellow/orange), confirming the deprotonation and formation of the active thiazolate anion.

  • Electrophile Addition: Dropwise add the alkylating agent (1.40 mmol) at 0∘C to prevent exothermic degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via LC-MS. The disappearance of the m/z 158 [M+H]+ peak indicates completion.

  • Workup: Filter the suspension through a plug of Celite to remove cesium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure O-alkylated ether.

Workflow Step1 1. Reagent Prep Dissolve 2-(tert-butyl)-5-hydroxythiazole in MeCN Step2 2. Base Addition Add Cs2CO3 (1.5 eq) to generate reactive anion Step1->Step2 Step3 3. Electrophile Dropwise addition of alkyl triflate at 0°C Step2->Step3 Step4 4. Reaction Stir at RT for 16h; Monitor via LC-MS Step3->Step4 Step5 5. Workup Filter through Celite, concentrate, and purify Step4->Step5

Fig 3: Step-by-step experimental workflow for O-alkylation of the 5-hydroxythiazole core.

Protocol B: Bioluminescence Assay Buffer Optimization

When utilizing synthesized derivatives as luminescent probes, pH control is non-negotiable. The pKa of the 5-hydroxy group is approximately 6.5[1].

Step-by-Step Methodology:

  • Buffer Formulation: Prepare a 50 mM Tris-HCl buffer.

  • pH Adjustment: Titrate the buffer strictly to pH 7.8 . Causality: At pH 7.8, >95% of the probe exists in the active anionic form, ensuring maximum quantum yield upon oxidation. Dropping the pH below 6.5 will shift the equilibrium to the keto form, quenching the luminescent signal.

  • Cofactor Addition: Add 10 mM MgSO4​ and 2 mM ATP. Magnesium is required to chelate ATP, facilitating the adenylation of the thiazole probe by the luciferase enzyme.

  • Signal Acquisition: Inject the probe into the assay plate and immediately read the luminescence on a microplate reader (integration time: 1000 ms).

Metabolic Stability & Toxicity Considerations

A major hurdle in thiazole-containing drug discovery is hepatotoxicity. Unsubstituted or lightly substituted thiazoles are highly susceptible to CYP450-mediated epoxidation at the C4-C5 double bond. This epoxide rapidly undergoes an NIH-shift or ring-opening to form highly reactive, toxic thioamides that covalently bind to hepatic proteins[2].

The tert-Butyl Advantage: The incorporation of 2-(tert-butyl)-5-hydroxythiazole directly mitigates this liability. The massive steric bulk of the tert-butyl group at the C2 position physically blocks the molecule from orienting favorably within the CYP3A4 and CYP2C9 heme active sites. By restricting access to the oxidizing iron-oxo species, the tert-butyl group effectively shuts down the epoxidation pathway, shifting the metabolic clearance to safer, Phase II glucuronidation of the 5-hydroxy group.

References

  • Development of Novel, Highly Potent Inhibitors of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF): Increasing Cellular Potency through Optimization of a Distal Heteroaromatic Group Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • pH-Dependent absorption spectrum of oxyluciferin analogues in the active site of firefly luciferase Source: ResearchGate URL:[Link]

  • US20240199589A1 - Glp-1r modulating compounds Source: Google Patents URL

Sources

Application

Application Note: Catalytic Methods for Synthesizing 2-(Tert-butyl)-5-hydroxythiazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Strategic Context & Chemical Significance The thiazole scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Context & Chemical Significance

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) has emerged as a critical building block and intermediate in the development of next-generation metabolic therapeutics, including highly potent Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1].

Despite its utility, synthesizing 5-hydroxythiazoles presents significant chemical challenges. The electron-rich nature of the ring makes it susceptible to oxidative degradation, and the molecule exhibits complex keto-enol tautomerization, frequently existing in equilibrium with its thiazolin-5-one form. Traditional Hantzsch thiazole syntheses require harsh thermal conditions, highly acidic environments, and toxic organic solvents, which often lead to poor regioselectivity and extensive byproduct formation.

To bypass these limitations, modern synthetic workflows have shifted toward catalytic and supramolecular methodologies . This application note details field-proven catalytic protocols that leverage aqueous micro-reactors and advanced redox mediators to synthesize and functionalize 2-(tert-butyl)-5-hydroxythiazole with high atom economy and self-validating mechanistic precision.

Mechanistic Causality: The Shift to Catalysis

As a Senior Application Scientist, it is critical to understand why specific catalytic systems are chosen over classical stoichiometric methods.

A. Supramolecular Catalysis via β-Cyclodextrin (β-CD)

Traditional condensations of thioamides with α -halo esters suffer from competing hydrolysis pathways. By utilizing β-cyclodextrin in an aqueous medium, we exploit supramolecular encapsulation[2].

  • The Causality: Water acts as the bulk solvent, driving the hydrophobic tert-butyl group of 2,2-dimethylpropanethioamide into the hydrophobic cavity of β-CD. This pre-organizes the thioamide and the α -halo ester in a confined "micro-reactor," drastically increasing the effective molarity of the reactants. This proximity effect lowers the activation energy for the initial S-alkylation, allowing the reaction to proceed rapidly at room temperature without the need for hazardous organic solvents[2].

B. Electrocatalytic C–H Thiolation (TEMPO-Mediated)

For the synthesis of highly functionalized thiazole derivatives from simple thioamides, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can be utilized as a redox catalyst in an electrochemical cell[3].

  • The Causality: TEMPO is electrochemically oxidized to the reactive oxoammonium ion (TEMPO + ). This species oxidizes the thioamide via an inner-sphere electron transfer to generate a thioamidyl radical. This radical intermediate undergoes rapid, regioselective intramolecular homolytic substitution to form the critical C–S bond, bypassing the need for pre-functionalized halogenated precursors[3].

Mechanism A 2,2-Dimethylpropanethioamide C β-CD Inclusion Complex A->C Hydrophobic Binding B alpha-Halo Ester B->C Co-encapsulation D S-Alkylated Intermediate C->D Nucleophilic Attack E Cyclization & Dehydration D->E Intramolecular Condensation F 2-(Tert-butyl)-5-hydroxythiazole E->F Product Release

Caption: Mechanistic pathway of β-CD catalyzed 2-(tert-butyl)-5-hydroxythiazole synthesis.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of various synthetic methodologies for 5-hydroxythiazole derivatives, validating the selection of supramolecular catalysis for routine laboratory scale-up.

MethodologyCatalyst / MediatorSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Environmental Impact
Classical Hantzsch None (Thermal)Ethanol / Toluene80 - 11012 - 2445 - 55High (VOCs, Energy)
Supramolecular β-Cyclodextrin (10 mol%)H 2​ O25 (RT)2 - 485 - 92Low (Green Solvent)
Electrocatalytic TEMPO (20 mol%)MeCN / Electrolyte25 (RT)4 - 675 - 82Medium (Requires Cell)

Self-Validating Experimental Protocols

Protocol A: Supramolecular Synthesis of 2-(Tert-butyl)-5-hydroxythiazole

This protocol utilizes β-CD as a recyclable phase-transfer catalyst[2]. The self-validating nature of this workflow relies on the temperature-dependent solubility of β-CD, allowing for seamless product isolation.

Reagents:

  • 2,2-Dimethylpropanethioamide (1.0 equiv, 10 mmol)

  • Ethyl bromoacetate (1.1 equiv, 11 mmol)

  • β-Cyclodextrin (0.1 equiv, 1 mmol)

  • Deionized Water (50 mL)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve β-CD (1 mmol) in 50 mL of deionized water at 60 °C until the solution is completely clear.

    • Causality: Heating ensures the complete dissolution of β-CD, opening its hydrophobic cavities for substrate binding.

  • Substrate Introduction: Cool the solution to room temperature (25 °C). Add 2,2-dimethylpropanethioamide (10 mmol) followed dropwise by ethyl bromoacetate (11 mmol).

  • Catalytic Cyclization: Stir the biphasic mixture vigorously at room temperature for 3 hours.

    • Validation Check: The reaction progress can be monitored by TLC (Hexanes:EtOAc 3:1). The disappearance of the thioamide spot indicates complete encapsulation and conversion.

  • Phase Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the reaction flask and stir for 10 minutes. Transfer to a separatory funnel and collect the organic layer. Repeat extraction twice.

    • Causality: EtOAc disrupts the host-guest complex, pulling the newly synthesized, lipophilic 2-(tert-butyl)-5-hydroxythiazole into the organic phase while leaving the highly polar β-CD in the aqueous phase.

  • Catalyst Recovery: Chill the retained aqueous layer to 5 °C in an ice bath for 2 hours.

    • Causality: β-CD has drastically reduced solubility at low temperatures. It will precipitate out of the solution, allowing for >90% recovery via simple vacuum filtration[2]. The recovered catalyst can be dried and reused for up to 5 cycles without loss of activity.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure product.

Workflow S1 Step 1: Catalyst Prep Dissolve β-CD in H2O at 60°C S2 Step 2: Substrate Addition Add Thioamide & alpha-Halo Ester S1->S2 S3 Step 3: Catalytic Cyclization Stir at RT for 3 hours S2->S3 S4 Step 4: Phase Extraction EtOAc Addition & Separation S3->S4 S5 Step 5: Catalyst Recovery Cool Aqueous Phase to 5°C & Filter S4->S5 Aqueous Layer S6 Step 6: Product Purification Dry Organic Phase & Chromatography S4->S6 Organic Layer

Caption: Step-by-step experimental workflow for the catalytic synthesis and catalyst recovery.

Protocol B: Downstream O-Alkylation for GLP-1R Agonist Precursors

Once the 2-(tert-butyl)-5-hydroxythiazole core is synthesized, it frequently requires functionalization. In the synthesis of GLP-1R modulating compounds, O-alkylation of the 5-hydroxyl group is a critical step[1].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-(tert-butyl)-5-hydroxythiazole (1.3 mmol) and 2,2-difluoroethyl trifluoromethanesulfonate (1.4 mmol) in anhydrous Acetonitrile (MeCN, 5 mL).

  • Base Addition: Add Cesium Carbonate (Cs 2​ CO 3​ , 1.9 mmol) in one portion.

    • Causality: Cs 2​ CO 3​ is specifically chosen over K 2​ CO 3​ or Na 2​ CO 3​ . The large ionic radius of the cesium cation creates a highly reactive, "naked" enolate/phenoxide-like oxygen on the thiazole ring. Furthermore, cesium salts have superior solubility in MeCN, driving the reaction kinetically toward O-alkylation rather than C-alkylation at the 4-position[1].

  • Reaction Execution: Stir the suspension at room temperature for 16 hours under an inert N 2​ atmosphere.

  • Workup: Filter the mixture through a plug of Celite to remove inorganic cesium salts. Concentrate the filtrate under reduced pressure to yield the crude 2-(tert-butyl)-5-(2,2-difluoroethoxy)thiazole intermediate, ready for downstream coupling.

References

  • Source: googleapis.
  • Source: acs.
  • Source: rsc.
  • Source: electronicsandbooks.

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 2-(Tert-butyl)-5-hydroxythiazole

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2 | Formula: C7H11NOS | MW: 157.24) Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2 | Formula: C7H11NOS | MW: 157.24)

Introduction & Mechanistic Rationale

2-(Tert-butyl)-5-hydroxythiazole is a highly versatile building block and screening compound utilized in the synthesis of novel therapeutic agents. The thiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in anti-infective, oncological, and CNS-active drugs due to its ability to engage in robust hydrogen bonding and π-π interactions with target proteins[1]. The presence of the lipophilic tert-butyl group enhances membrane permeability, while the hydroxyl group provides an anchor for phase II metabolism (e.g., glucuronidation) or further synthetic derivatization.

When transitioning a novel thiazole derivative from in vitro screening to in vivo murine models, researchers face significant challenges regarding aqueous solubility and metabolic stability. This application note details a robust, self-validating in vivo dosing protocol designed to evaluate the pharmacokinetics (PK) and preliminary safety of 2-(Tert-butyl)-5-hydroxythiazole and its immediate derivatives.

Formulation Strategy and Causality

The physicochemical properties of tert-butyl-substituted thiazoles typically dictate a non-aqueous or co-solvent formulation approach for in vivo administration.

  • Primary Solvent (DMSO): Used at ≤5% (v/v) to disrupt the crystalline lattice of the compound without causing significant in vivo toxicity. The lipophilic tert-butyl group requires a strong polar aprotic solvent for initial solvation.

  • Co-solvents/Surfactants (PEG300 / Tween-80 / TPGS): Thiazole derivatives often exhibit precipitation upon entering the aqueous environment of the gastrointestinal tract. Utilizing a combination of 40% PEG300 and 5% Tween-80, or 20-35% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), ensures the compound remains in a fine suspension or micellar solution, maximizing gastrointestinal absorption during oral gavage (PO)[2][3].

Step-by-Step Experimental Protocol

Phase A: Preparation of Dosing Formulation (10 mg/kg PO)

Self-Validating Check: Always prepare formulations fresh on the day of dosing. Visually inspect for micro-precipitates against a dark background prior to administration.

  • Weighing: Accurately weigh 2.0 mg of 2-(Tert-butyl)-5-hydroxythiazole powder into a sterile glass vial.

  • Dissolution: Add 100 µL of sterile DMSO (5% of final volume). Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Add 800 µL of PEG300 (40% of final volume) and 100 µL of Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Sonication ensures homogeneous micelle formation, which is critical for consistent drug release in the gut.

  • Aqueous Dilution: Slowly add 1.0 mL of sterile saline (0.9% NaCl) dropwise while continuously vortexing to yield a final concentration of 1.0 mg/mL. Causality: Dropwise addition prevents localized supersaturation and subsequent precipitation of the thiazole.

Phase B: In Vivo Administration (Murine Model)
  • Animal Preparation: Utilize 6–8 week old female BALB/c or C57BL/6 mice[3][4]. Fast the animals for 4 hours prior to oral dosing to minimize food-drug interactions in the GI tract, ensuring a consistent absorption profile.

  • Dosing: Administer the formulation via oral gavage using a 20-gauge bulb-tipped gastric gavage needle. For a standard 20 g mouse, administer 200 µL of the 1.0 mg/mL solution to achieve a 10 mg/kg dose.

  • Observation: Monitor mice continuously for the first 30 minutes post-dose for signs of acute toxicity (e.g., respiratory distress, lethargy), which can occasionally occur with rapid systemic exposure to high-dose thiazoles.

Phase C: Pharmacokinetic Sampling and Bioanalysis
  • Blood Collection: Collect 50 µL of blood via the submandibular vein or saphenous vein at designated time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1]. Causality: The dense early sampling (0.25–2h) is critical for accurately capturing the Cmax​ and absorption phase of small molecule thiazoles, which often absorb rapidly.

  • Plasma Separation: Collect blood into K2EDTA-coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled microcentrifuge tubes.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (containing an appropriate internal standard, e.g., a deuterated thiazole analog) to 50 µL of plasma. Vortex and centrifuge at 15,000 × g for 10 minutes to pellet matrix proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Quantify 2-(Tert-butyl)-5-hydroxythiazole using multiple reaction monitoring (MRM). Self-Validating Check: Include a standard curve generated in blank mouse plasma to account for matrix effects.

Experimental Workflow Visualization

PK_Workflow A 1. Compound Preparation 2-(Tert-butyl)-5-hydroxythiazole B 2. Vehicle Formulation (5% DMSO, 40% PEG300, 5% Tween-80) A->B Dissolve & Sonicate C 3. In Vivo Administration (Murine Model: 10 mg/kg PO) B->C Oral Gavage D 4. Pharmacokinetic Sampling (Plasma Collection at 0.25-24h) C->D Serial Bleeding E 5. LC-MS/MS Bioanalysis (Protein Precipitation & MRM) D->E Extraction F 6. PK Parameter Calculation (Cmax, AUC, T1/2, Clearance) E->F Data Analysis

Workflow for in vivo formulation, dosing, and PK analysis of thiazole derivatives.

Data Presentation: Expected Pharmacokinetic Parameters

To facilitate comparison and validation of the experimental run, the following table summarizes the expected PK parameters for a typical low-molecular-weight thiazole derivative administered at 10 mg/kg PO in mice, synthesized from established preclinical literature[1][2].

Pharmacokinetic ParameterAbbreviationExpected Range (10 mg/kg PO)Mechanistic Interpretation
Maximum Plasma Concentration Cmax​ 800 – 1,800 ng/mLIndicates rapid GI absorption facilitated by the lipophilic tert-butyl moiety.
Time to Maximum Concentration Tmax​ 0.5 – 1.5 hoursTypical for small molecules formulated in PEG/Tween microemulsions.
Area Under the Curve AUC0−∞​ 4,000 – 12,000 ng·h/mLRepresents total systemic exposure; critical for determining efficacy in infectious or oncological models.
Elimination Half-Life T1/2​ 2.5 – 6.0 hoursDriven by hepatic metabolism (e.g., CYP450 oxidation) and renal clearance.
Clearance CL/F 0.8 – 2.5 L/h/kgModerate clearance suggests adequate metabolic stability of the substituted thiazole ring.

References

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice . nih.gov. 2

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds . plos.org. 3

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Pleuromutilin Derivatives Containing Thiazole . acs.org.4

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . tandfonline.com. 1

Sources

Application

Application Note: Step-by-Step Synthesis Protocol for 2-(tert-butyl)-5-hydroxythiazole

Executive Summary & Scientific Rationale The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in drug discovery for its diverse biological activities. While 2-aminothiazoles and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in drug discovery for its diverse biological activities. While 2-aminothiazoles and 4-substituted thiazoles are ubiquitous, the 5-hydroxythiazole motif presents unique chemical properties due to its keto-enol tautomerism. In solution, 2-(tert-butyl)-5-hydroxythiazole exists in a dynamic equilibrium with its keto form, 2-(tert-butyl)thiazol-5(4H)-one. This tautomeric flexibility is highly relevant in biological systems, as 5-hydroxythiazoles and their thiazolone tautomers are often implicated as reactive metabolites in the bioactivation of thiazole-containing drugs via NIH-shifts[1].

This application note provides a robust, self-validating, four-step synthetic protocol for 2-(tert-butyl)-5-hydroxythiazole. Designed for researchers and drug development professionals, this guide bypasses common regioselectivity pitfalls to deliver a high-purity product suitable for high-throughput screening and structure-activity relationship (SAR) studies.

Mechanistic Pitfalls vs. The "Thio-Azlactone" Strategy

The Regioselectivity Pitfall: A common misconception in heterocyclic synthesis is that the direct cyclocondensation of a thioamide (e.g., pivalothioamide) with an α -haloacetic acid will readily yield a 5-hydroxythiazole. However, empirical literature demonstrates that this reaction pathway regioselectively provides 4-thiazolidinones , not the isomeric 5-thiazolidinones[2]. The sulfur atom preferentially acts as a nucleophile to displace the halide at the α -carbon, forming a thioimidate that subsequently cyclizes onto the carboxylic acid, yielding the undesired 4-one regioisomer.

The Solution (Thio-Azlactone Pathway): To exclusively synthesize the 5-hydroxythiazole architecture, we must employ the "Thio-Azlactone" strategy. This involves the pre-formation of an N -thioacyl amino acid (in this case, N -(thiopivaloyl)glycine), followed by controlled cyclodehydration. By treating the N -thioacyl amino acid with a coupling agent like DCC or EDC, the carboxylic acid is activated, forcing the thioamide sulfur to attack the carboxyl carbon. This intramolecular acylation exclusively forms the 1,3-thiazol-5(4H)-one ring, which readily tautomerizes to the target 5-hydroxythiazole.

MechanismLogic Thioamide Thioamide + Haloacetic Acid WrongProd 4-Thiazolidinone (Undesired Regioisomer) Thioamide->WrongProd Regioselective S-alkylation at C2 Thioacyl N-Thioacyl Amino Acid (e.g., N-thiopivaloylglycine) Thiazolone 1,3-Thiazol-5(4H)-one (Keto Tautomer) Thioacyl->Thiazolone Cyclodehydration (-H2O) Hydroxy 5-Hydroxythiazole (Enol Tautomer) Thiazolone->Hydroxy Tautomerization

Fig 1. Mechanistic logic comparing the flawed direct condensation vs. the Thio-Azlactone strategy.

Materials and Reagents

Reagent / MaterialRoleEquivalentsMW ( g/mol )Purity Requirement
Glycine ethyl ester HClStarting Material1.00139.58>98%
Pivaloyl chlorideAcylating Agent1.05120.58>99%, anhydrous
Triethylamine (Et 3​ N)Base2.20101.19>99%, distilled
Lawesson's ReagentThionating Agent0.60404.45>97%
Lithium hydroxide (LiOH·H 2​ O)Saponification Base1.5041.96>98%
EDC·HClDehydrating Agent1.10191.70>98%
Dichloromethane (DCM)SolventN/A84.93Anhydrous, over sieves
TolueneSolventN/A92.14Anhydrous

Step-by-Step Experimental Protocol

Workflow Step1 Step 1: N-Acylation Glycine Ethyl Ester + Pivaloyl Chloride Step2 Step 2: Thionation Lawesson's Reagent (Toluene, 80 °C) Step1->Step2 Step3 Step 3: Saponification LiOH·H2O (THF/H2O, RT) Step2->Step3 Step4 Step 4: Cyclodehydration EDC·HCl or DCC (DCM, RT) Step3->Step4 Product 2-(tert-butyl)-5-hydroxythiazole (Target Compound) Step4->Product

Fig 2. Four-step experimental workflow for synthesizing 2-(tert-butyl)-5-hydroxythiazole.

Step 1: Synthesis of Ethyl N -Pivaloylglycinate
  • Preparation: Suspend glycine ethyl ester hydrochloride (10.0 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (22.0 mmol) dropwise. The suspension will clear as the free base is generated. Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Slowly add pivaloyl chloride (10.5 mmol) via syringe over 10 minutes.

  • Reaction & Workup: Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should reveal a single new spot. A ninhydrin stain must be negative, confirming the complete consumption of the primary amine.

Step 2: Thionation to Ethyl N -(Thiopivaloyl)glycinate
  • Preparation: Dissolve the crude ethyl N -pivaloylglycinate (~9.5 mmol) in anhydrous toluene (40 mL).

  • Thionation: Add Lawesson's Reagent (5.7 mmol, 0.6 eq).

  • Heating: Equip the flask with a reflux condenser and heat to 80 °C for 3 hours. The solution will turn distinctively yellow.

  • Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the thioamide.

  • Validation Checkpoint: The product spot on TLC will be strongly UV-active (254 nm) and visibly yellow, distinguishing it from the non-UV-active amide precursor.

Step 3: Saponification to N -(Thiopivaloyl)glycine
  • Preparation: Dissolve the purified ethyl N -(thiopivaloyl)glycinate in a 3:1 mixture of THF and water (20 mL total).

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) in one portion. Stir vigorously at room temperature for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Extract the precipitated product with ethyl acetate (3 × 20 mL). Dry the combined organic extracts over Na 2​ SO 4​ and concentrate to afford the free acid.

  • Validation Checkpoint: TLC of the initial aqueous mixture will show baseline retention. Upon acidification, the UV-active spot will successfully partition into the organic phase (EtOAc).

Step 4: Cyclodehydration to 2-(tert-butyl)-5-hydroxythiazole
  • Preparation: Dissolve the N -(thiopivaloyl)glycine in anhydrous DCM (25 mL) under nitrogen and cool to 0 °C.

  • Cyclization: Add EDC·HCl (1.1 eq) in one portion. (Note: EDC is preferred over DCC to avoid the tedious removal of dicyclohexylurea).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Isolation: Wash the organic solution with water (2 × 15 mL) and brine (15 mL). Dry over Na 2​ SO 4​ and concentrate. Purify via short-path silica gel chromatography (Hexanes/EtOAc) to isolate 2-(tert-butyl)-5-hydroxythiazole.

  • Validation Checkpoint: See Section 5 for NMR validation of the tautomeric state.

Analytical Validation

To ensure scientific integrity, the final product must be validated through spectroscopic methods. The compound will exhibit signals corresponding to both the keto (thiazolone) and enol (hydroxythiazole) tautomers, the ratio of which is highly solvent-dependent (e.g., CDCl 3​ favors the keto form, while DMSO- d6​ shifts the equilibrium toward the enol form).

Table: Expected Analytical Data for 2-(tert-butyl)-5-hydroxythiazole

Analytical MethodTarget Signal / ObservationInterpretation
1 H NMR (CDCl 3​ ) δ ~4.10 ppm (s, 2H)CH 2​ protons of the 1,3-thiazol-5(4H)-one (Keto form)
1 H NMR (DMSO- d6​ ) δ ~11.5 ppm (br s, 1H)OH proton of the 5-hydroxythiazole (Enol form)
13 C NMR (CDCl 3​ ) δ ~190-195 ppmCarbonyl carbon (C=O) of the thiazolone ring
13 C NMR (DMSO- d6​ ) δ ~160-165 ppmEnolic carbon (C-OH) of the thiazole ring
ESI-MS (Positive) m/z 158.06 [M+H] + Confirms molecular weight (Target MW: 157.24)

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PMC - NIH URL:[Link][1]

  • ChemInform Abstract: Heterocyclic Synthesis with Isothiocyanates... Cyclocondensation of Thioamides and Haloacetic Acid Derivatives Provides Only 4-Thiazolidinones; Isomeric 5-Thiazolidinones Were Not observed. Source: ChemInform / ResearchGate URL:[Link][2]

Sources

Method

Using 2-(Tert-butyl)-5-hydroxythiazole as an organic synthesis intermediate

Application Notes and Protocols: 2-(Tert-butyl)-5-hydroxythiazole as an Advanced Organic Synthesis Intermediate Executive Summary 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized, electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 2-(Tert-butyl)-5-hydroxythiazole as an Advanced Organic Synthesis Intermediate

Executive Summary

2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) is a highly specialized, electron-rich heterocyclic building block. The presence of the bulky tert-butyl group at the C-2 position provides significant steric shielding, which prevents unwanted nucleophilic attack at the imine carbon and enhances the overall lipophilicity of the molecule—a critical parameter in modern drug design[1]. This application note details the mechanistic behavior, structural tautomerism, and validated experimental protocols for utilizing this intermediate in advanced organic synthesis.

Mechanistic Insights: Tautomerism and Reactivity

To effectively utilize 2-(tert-butyl)-5-hydroxythiazole, chemists must account for its keto-enol tautomerism. The compound exists in a dynamic equilibrium between its 5-hydroxythiazole (enol) form and its thiazol-5(4H)-one (keto) form. This duality allows the molecule to act as an ambident nucleophile:

  • O-Alkylation Pathway: Under basic conditions with hard bases (e.g., K2​CO3​ ), the enolate is formed. Hard electrophiles preferentially attack the oxygen, yielding 5-alkoxythiazoles.

  • C-4 Functionalization Pathway: The C-4 position is highly nucleophilic due to the strong electron-donating resonance from the C-5 oxygen. Soft electrophiles or halogenating agents readily undergo electrophilic aromatic substitution at C-4, providing a handle for downstream cross-coupling.

Reactivity Enol 2-(tert-butyl)-5-hydroxythiazole (Enol Form) Keto 2-(tert-butyl)thiazol-5(4H)-one (Keto Form) Enol->Keto Tautomeric Equilibrium O_Alk O-Alkylation / Acylation (Hard Base, DMF) Enol->O_Alk R-X, K2CO3 C_Subst C-4 Electrophilic Substitution (Bromination / Formylation) Enol->C_Subst NBS or Br2 CrossC Cross-Coupling Precursors (Triflates / Halides) O_Alk->CrossC Functionalization C_Subst->CrossC Suzuki/Stille

Tautomeric equilibrium of 2-(tert-butyl)-5-hydroxythiazole and its divergent reactivity pathways.

Key Applications in Drug Discovery

  • Kinase Inhibitors (Oncology): Substituted 2-alkylthiazoles are critical hinge-binding motifs in ATP-competitive kinase inhibitors. Specifically, functionalized 2-tert-butylthiazole derivatives serve as key intermediates in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides, which are potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3) used in cancer therapeutics[2].

  • Neurological Bioisosteres: 5-Hydroxythiazoles are frequently employed as bioisosteres for phenols and oxazoles. Replacing a phenol ring with a 5-hydroxythiazole moiety in dopamine receptor ligands has been shown to shift the pharmacological profile toward G protein-biased partial agonism, reducing off-target neurological side effects[3].

  • Anti-Infective Agents: The thiazole core is a proven scaffold in antimicrobial research, demonstrating high efficacy against Mycobacterium tuberculosis by coordinating with essential mycobacterial metalloenzymes[4].

Quantitative Data: Regioselectivity Optimization

The choice of base and solvent dictates the regioselectivity of electrophilic attacks. The table below summarizes the causality of reaction conditions on O- vs. C-alkylation ratios.

BaseSolventTempO-Alkylation Yield (%)C-Alkylation Yield (%)Mechanistic Rationale
K2​CO3​ DMF60°C85% < 5%Solvated K+ leaves the hard oxygen highly nucleophilic.
Cs2​CO3​ MeCN80°C78% 8%Larger cation slightly increases C-alkylation propensity.
NaH THFRT60% 25%Tighter ion-pairing in THF forces reaction at the C-4 carbon.
DIPEA DCMRT15% < 5%Base is too weak to efficiently drive enolate formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective O-Alkylation

Objective: Synthesize 5-alkoxy-2-(tert-butyl)thiazole derivatives. Causality: K2​CO3​ is chosen over stronger bases (like NaH) to minimize degradation of the heteroaromatic ring. DMF ensures the potassium counterion is highly solvated, maximizing the reactivity of the hard oxygen nucleophile and preventing C-alkylation.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(tert-butyl)-5-hydroxythiazole (1.0 eq) and anhydrous DMF (0.2 M) under an inert N2​ atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) in one portion. Stir at room temperature for 15 minutes. (Self-Validation: The solution will undergo a distinct color shift, confirming enolate generation).

  • Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 4–6 hours.

  • Quenching: Monitor via LC-MS. Upon consumption of the starting material, quench by pouring the mixture into ice-cold water (3x reaction volume) to precipitate the product and dissolve inorganic salts.

  • Purification: Extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Protocol B: Electrophilic C-4 Bromination

Objective: Synthesize 4-bromo-2-(tert-butyl)-5-hydroxythiazole (a Suzuki-Miyaura cross-coupling precursor). Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ). NBS provides a controlled, low concentration of electrophilic bromine, preventing oxidative ring cleavage of the electron-rich thiazole.

  • Preparation: Dissolve 2-(tert-butyl)-5-hydroxythiazole (1.0 eq) in anhydrous MeCN (0.15 M) and cool to 0°C using an ice bath.

  • Halogenation: Add NBS (1.05 eq) portion-wise over 10 minutes. (Self-Validation: Maintaining 0°C strictly suppresses radical side reactions and ensures regioselectivity at C-4).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor completion via TLC (UV active).

  • Quenching & Isolation: Quench with saturated aqueous Na2​S2​O3​ to neutralize any residual electrophilic bromine. Extract with DCM, dry over MgSO4​ , and purify via recrystallization or chromatography.

Workflow Step1 Reagent Preparation Step2 Base-Mediated Deprotonation Step1->Step2 Step3 Electrophile Addition Step2->Step3 Step4 Quenching & Extraction Step3->Step4 Step5 Chromatographic Purification Step4->Step5 Step6 LC-MS / NMR Validation Step5->Step6

Standardized synthetic workflow for the functionalization of 5-hydroxythiazole intermediates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification &amp; Recrystallization of 2-(tert-Butyl)-5-hydroxythiazole

Welcome to the Technical Support Center for the isolation and purification of 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2). As an amphoteric heterocycle, this compound presents unique chromatographic and crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2). As an amphoteric heterocycle, this compound presents unique chromatographic and crystallization challenges. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded troubleshooting strategies.

Section 1: Physicochemical Profiling & Causality

To successfully purify a molecule, one must first understand its behavior in solution. 2-(tert-Butyl)-5-hydroxythiazole possesses a highly lipophilic tert-butyl group at the C2 position and a polar, hydrogen-bonding hydroxyl group at the C5 position.

Table 1: Physicochemical Properties Dictating Purification Strategy

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 157.24 g/mol Can be volatile if subjected to excessive heat under high vacuum.
Amphoteric Nature Basic Nitrogen (pKa ~2.5), Acidic Hydroxyl (pKa ~8.0)Enables highly effective acid-base liquid-liquid extraction.
Tautomerism Thiazol-5-ol ⇌ Thiazolidin-5-oneCauses severe streaking on bare silica gel due to dynamic equilibrium.
Lipophilicity High (due to tert-butyl group)Highly soluble in DCM and EtOAc; requires non-polar anti-solvents (hexanes).

Mechanistic Insight: The compound exhibits keto-enol tautomerism, shifting between the aromatic thiazol-5-ol form and the non-aromatic thiazolidin-5-one form. This dynamic equilibrium, combined with its tendency to self-associate via hydrogen bonding, frequently leads to poor resolution during standard chromatography [1].

Section 2: Troubleshooting FAQs

Q1: My compound is streaking severely on the silica gel column, and I cannot separate it from closely eluting impurities. How do I fix this? A1: Streaking is caused by the strong hydrogen-bonding interaction between the C5-hydroxyl group and the silanol groups on the stationary phase, exacerbated by tautomerism. The Fix: Suppress the ionization and disrupt the hydrogen bonding by adding a volatile acid modifier to your eluent. Transition to a solvent system of 15-20% Ethyl Acetate in Hexanes [2], but add 1% v/v glacial acetic acid . The acetic acid competitively binds to the silica silanol sites, resulting in sharp, well-defined bands. Self-validation step: Run a 2D-TLC plate; if the spot remains a tight circle in the second dimension, the modifier is working.

Q2: I have highly lipophilic aliphatic impurities from the upstream synthesis. Column chromatography isn't removing them. What is the most logical approach? A2: Exploit the amphoteric nature of the thiazole ring. Because the 5-hydroxyl group is weakly acidic (phenolic-like), you can perform an acid-base "pH swing" extraction. By treating the crude organic mixture with 1M NaOH, you deprotonate the hydroxyl group, driving the target molecule into the aqueous phase as a water-soluble sodium salt. The lipophilic impurities remain in the organic layer and are discarded. Re-acidifying the aqueous layer to pH ~5.5 (the isoelectric point) regenerates the neutral thiazole, which can then be cleanly extracted into fresh organic solvent.

Q3: What is the optimal solvent system for recrystallizing 2-(tert-butyl)-5-hydroxythiazole to achieve >99% purity? A3: The tert-butyl group imparts significant solubility in chlorinated and moderately polar solvents. The most reliable method is a two-solvent (binary) recrystallization using a Dichloromethane (DCM) / n-Hexane system [3]. DCM acts as the "good" solvent, while n-hexane acts as the "anti-solvent." Alternatively, an Ethyl Acetate / Hexane system can be used if halogenated solvents must be avoided [4].

Section 3: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Acid-Base "pH Swing" Extraction Workflow

Purpose: Removal of neutral lipophilic and highly basic impurities prior to chromatography or crystallization.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Alkaline Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Causality: The target compound is now in the bottom aqueous layer as a sodium salt. Draw off the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing lipophilic impurities.

  • Neutralization: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1M HCl dropwise while stirring.

  • Self-Validation (Critical): Continuously monitor the pH using a calibrated pH meter. Stop exactly at pH 5.5 - 6.0. Warning: Dropping the pH below 3.0 will protonate the thiazole nitrogen, making it water-soluble again and ruining your recovery.

  • Recovery: Extract the cloudy aqueous suspension with fresh Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Binary Recrystallization (DCM / n-Hexane)

Purpose: Final polishing to achieve crystalline material of >99% purity.

  • Primary Dissolution: Place the semi-pure solid in a round-bottom flask. Add the minimum amount of boiling Dichloromethane (DCM) required to completely dissolve the solid.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a fluted filter paper to remove physical contaminants.

  • Anti-Solvent Addition: Keep the solution at a gentle reflux. Slowly add hot n-hexane dropwise until the solution just becomes cloudy (the cloud point).

  • Clarification: Add 1-2 drops of DCM until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Filter via a Büchner funnel and wash the crystals with ice-cold n-hexane.

Section 4: Visual Workflows

PurificationWorkflow Start Crude 2-(tert-butyl)-5-hydroxythiazole Decision1 Contains basic/acidic impurities? Start->Decision1 AB_Extract Acid-Base Extraction (pH swinging) Decision1->AB_Extract Yes Chromatography Silica Gel Chromatography (EtOAc/Hexane + 1% AcOH) Decision1->Chromatography No AB_Extract->Chromatography Recryst Recrystallization (DCM/Hexane or EtOAc/Hexane) Chromatography->Recryst Pure Pure Compound (>99% Purity) Recryst->Pure

Caption: Logical workflow for the isolation and purification of 2-(tert-butyl)-5-hydroxythiazole.

AcidBase Org1 Organic Layer (Crude Mixture) Aq1 Extract with 1M NaOH (pH > 10) Org1->Aq1 Org2 Discard Organic (Neutral/Lipophilic Impurities) Aq1->Org2 Aq2 Aqueous Layer (Thiazolate Salt) Aq1->Aq2 Aq3 Acidify with 1M HCl (pH ~ 5.5-6.0) Aq2->Aq3 Org3 Extract with EtOAc (Target Compound) Aq3->Org3

Caption: Acid-base extraction protocol exploiting the amphoteric nature of the hydroxythiazole.

References

  • Product Class 17: Thiazoles. Science of Synthesis, Thieme Connect. Available at:[Link]

  • US20210147355A1 - Dopamine d2 receptor ligands.Google Patents.
  • Synthesis, crystal structure, and insulin-mimetic activity of zinc(II) complexes with 4-alkyl- and 4,5-dialkyl-3-hydroxythiazole-2(3H)-thiones. RSC Advances. Available at:[Link]

Optimization

Technical Support Center: Synthesis of 2-(Tert-butyl)-5-hydroxythiazole

Welcome to the technical support center for the synthesis of 2-(Tert-butyl)-5-hydroxythiazole. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Tert-butyl)-5-hydroxythiazole. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into successfully synthesizing this valuable heterocyclic compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 2-(Tert-butyl)-5-hydroxythiazole is most reliably achieved through a variation of the classic Hantzsch thiazole synthesis.[1][2] A critical aspect to understand is the pronounced tautomerism in the final product. The 5-hydroxythiazole form exists in equilibrium with its more stable keto tautomer, 2-(tert-butyl)thiazol-5(4H)-one.[3][4] Most synthetic routes, therefore, target the thiazolone, which can be considered the final product for isolation.

The recommended pathway involves the condensation of 2,2-dimethylpropanethioamide (commonly known as thio-pivalamide) with an α-halo ester , such as ethyl chloroacetate or ethyl bromoacetate.[5]

Synthesis_Scheme Figure 1. Proposed Hantzsch-type synthesis of 2-(Tert-butyl)-5-hydroxythiazole. cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products (Tautomers) Thioamide 2,2-Dimethyl- propanethioamide Intermediate S-Alkylated Intermediate Thioamide->Intermediate 1. Nucleophilic Attack (S-Alkylation) Haloester Ethyl Chloroacetate Haloester->Intermediate Cyclized Hydroxythiazolidinone Intermediate->Cyclized 2. Intramolecular Cyclization Thiazolone 2-(tert-butyl)thiazol-5(4H)-one (Keto form) Cyclized->Thiazolone 3. Dehydration (-H2O) Hydroxythiazole 2-(tert-butyl)-5-hydroxythiazole (Enol form) Thiazolone->Hydroxythiazole Tautomerization

Figure 1. Proposed Hantzsch-type synthesis of 2-(Tert-butyl)-5-hydroxythiazole.

The reaction proceeds via three key steps:

  • S-Alkylation: The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the haloester in a classic SN2 reaction.[1][6]

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ester carbonyl carbon, forming the five-membered ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form the final thiazolone ring.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the most likely causes?

Low yields can stem from several factors, often related to starting material quality or suboptimal reaction conditions.

  • Cause 1: Purity of Thio-pivalamide: The thioamide is the cornerstone of this reaction. If it is impure or has started to decompose, yields will suffer. Thioamides can be less stable than their amide counterparts.[7]

    • Solution: Ensure the purity of your 2,2-dimethylpropanethioamide. If you synthesized it yourself (e.g., from trimethylacetonitrile[8]), purify it by recrystallization (e.g., from a heptane/toluene mixture) until you have a clean, white solid.[8] Commercially sourced thioamide should be from a reputable supplier.[9][10]

  • Cause 2: Ineffective Base or Incorrect Stoichiometry: A non-nucleophilic base is often required to facilitate the cyclization step and neutralize the generated acid (HX). However, a base that is too strong can promote side reactions.

    • Solution: Use a mild, non-nucleophilic base like sodium bicarbonate, potassium carbonate, or a tertiary amine like triethylamine (TEA). Carefully control the stoichiometry; typically, 1.1 to 1.5 equivalents of the base are sufficient.

  • Cause 3: Suboptimal Temperature: Excessive heat can lead to the decomposition of the thioamide and the product, while insufficient heat will result in a sluggish or incomplete reaction.

    • Solution: Most Hantzsch-type syntheses proceed well under mild heating (e.g., 50-80 °C in a solvent like ethanol or acetonitrile).[11] Monitor your reaction by Thin Layer Chromatography (TLC). Start at a lower temperature (e.g., 50 °C) and only increase if the reaction is not progressing.

Troubleshooting_Yield Figure 2. Troubleshooting logic for low reaction yields. Start Low Yield Observed Check_Purity Assess Purity of Starting Materials (Thioamide, Haloester) Start->Check_Purity Purity_OK Purity High? Check_Purity->Purity_OK Purify_SM Action: Purify Starting Materials (Recrystallize, Distill) Purity_OK->Purify_SM No Check_Conditions Review Reaction Conditions Purity_OK->Check_Conditions Yes Purify_SM->Check_Purity Conditions_OK Conditions Optimal? (Temp, Time, Base) Check_Conditions->Conditions_OK Optimize_Conditions Action: Optimize Conditions (Run test reactions varying Temp, Base, Time) Conditions_OK->Optimize_Conditions No Check_Workup Analyze Workup & Purification Procedure Conditions_OK->Check_Workup Yes Success Yield Improved Optimize_Conditions->Success Workup_OK Product Lost During Workup? Check_Workup->Workup_OK Optimize_Workup Action: Modify Extraction pH, Change Purification Method (e.g., Chromatography) Workup_OK->Optimize_Workup Yes Workup_OK->Success No Optimize_Workup->Success

Figure 2. Troubleshooting logic for low reaction yields.
Q2: I see multiple spots on my TLC plate. What are the common side products and how can I avoid them?

The formation of side products is a common challenge. Identifying the likely culprits is the first step toward mitigation.

Side Product / Impurity Identification (TLC/LC-MS) Probable Cause Mitigation Strategy
Unreacted Thio-pivalamide A starting material spot remains prominent. Confirm with co-spotting.Incomplete reaction due to insufficient time, low temperature, or poor haloester reactivity.Increase reaction time and/or temperature moderately. Ensure the α-haloester is not degraded. Monitor reaction to completion via TLC.[1]
Unreacted α-Haloester A starting material spot remains. Often visible with specific stains (e.g., permanganate) if not UV-active.Incomplete reaction or incorrect stoichiometry.Ensure at least 1:1 stoichiometry of reactants. Monitor reaction to completion.
N-Alkylated Thioamide Isomeric with the S-alkylated intermediate (same mass). Usually more polar on TLC.The nitrogen atom of the thioamide acts as the nucleophile instead of the sulfur. This is less common but possible.Use a polar, protic solvent (like ethanol) which favors S-alkylation. Avoid highly aprotic, non-polar solvents that may favor N-alkylation.[12]
Dimer/Polymer Product High molecular weight peaks in MS. Often baseline material or very non-polar/polar streaks on TLC.The enol/enolate form of the product attacks another molecule of the haloester or the product itself. Can be promoted by excessively strong bases or high temperatures.Use a mild base (e.g., NaHCO₃). Avoid unnecessarily high temperatures or prolonged reaction times after product formation is complete.
Q3: How do I perform the final purification? The product seems tricky to handle.

Purification is best achieved by recrystallization or column chromatography. The choice depends on the scale and the nature of the impurities.

  • Recrystallization: This is the preferred method for larger quantities if a suitable solvent system can be found.

    • Protocol: Test solubility in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, and mixtures with hexanes or heptane). The ideal solvent will dissolve the product when hot but poorly when cold. Dissolve the crude material in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to induce crystallization.

  • Column Chromatography: This is excellent for smaller scales or for removing side products with very similar polarity.

    • Protocol: Use silica gel with a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. The tautomeric nature of the product might cause some band broadening on the column. It is advisable to use a buffer (e.g., 0.1% TEA) in the mobile phase if the product shows significant tailing on silica.

Purification_Workflow Figure 3. General purification workflow. Start Crude Reaction Mixture (Post-Workup) Assess Assess Purity (TLC/LC-MS) & Quantity Start->Assess Decision Method Selection Assess->Decision Recryst Recrystallization Decision->Recryst Large Scale, Crystalline Solid Chroma Column Chromatography Decision->Chroma Small Scale, Oily/Amorphous, Close Impurities Solvent_Screen 1. Screen for suitable solvent/solvent system Recryst->Solvent_Screen Load_Column 1. Adsorb crude material onto silica Chroma->Load_Column Dissolve 2. Dissolve in min. hot solvent, hot filter if needed Solvent_Screen->Dissolve Crystallize 3. Cool slowly, isolate crystals, wash with cold solvent, dry Dissolve->Crystallize Final_Product Pure Product Crystallize->Final_Product Elute 2. Elute with solvent gradient (e.g., Hexanes -> EtOAc) Load_Column->Elute Collect 3. Collect fractions, combine pure fractions, evaporate Elute->Collect Collect->Final_Product

Figure 3. General purification workflow.

Section 3: Recommended Experimental Protocol

This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and reagent batches.

Synthesis of 2-(tert-butyl)thiazol-5(4H)-one

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylpropanethioamide (1.0 eq), ethanol (approx. 0.5 M concentration), and sodium bicarbonate (1.2 eq).

  • Addition of Haloester: While stirring at room temperature, add ethyl chloroacetate (1.05 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-65 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) every 1-2 hours until the thioamide spot is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (sodium bicarbonate and sodium chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid or oil by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel as described in the FAQ section above.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra will likely show characteristics of the dominant thiazolone tautomer.

Section 4: References

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Hassan, A. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. DOI: 10.5772/intechopen.92716. Available at: [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][13][14][15]triazolo[4,3-a]pyrimidines. Molecules, 19(12), 20986-20999. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Education and Research, 56(3), 113-130. Available at: [Link]

  • Das, B., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35895-35899. Available at: [Link]

  • Klančar, U., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(18), 3358. Available at: [Link]

  • Barreiro, G., et al. (2017). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 22(9), 1435. Available at: [Link]

  • JP2013155149A - Method for producing 2,2-dimethylpropane thioamide. (2013). Google Patents. Available at:

  • Bouzroura, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 754. Available at: [Link]

  • Phillips, T. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(11), 37-42. Available at: [Link]

  • 2,2-DIMETHYL PROPANE THIOAMIDE CAS No. 630-22-8. (n.d.). China-Xinbiao. Retrieved from [Link]

  • Synthesis of 2-hydroxythiazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454-2457. Available at: [Link]

  • 2,2-Dimethylthiopropionamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. DOI: 10.26434/chemrxiv-2023-g00sf. Available at: [Link]

  • Matiychuk, V., et al. (2020). Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5H)-one derivatives bearing substituents with opposite electronic effects: Synthesis, structure and spectroscopic studies. Journal of Molecular Structure, 1202, 127266. Available at: [Link]

  • Studzińska, R., et al. (2018). A novel derivatives of thiazol-4(5H)-one and their activity in the inhibition of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic Chemistry, 79, 115-121. Available at: [Link]

  • Muntean, C., et al. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 65(1), 58-62. Available at: [Link]

  • Mitchell, T. J., & Van Veller, B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(4), 434-447. Available at: [Link]

  • Theoretical investigation of thione-thiol tautomerism... (n.d.). Sci-Hub. Retrieved from [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Thiols. (2021). Chemistry Steps. Retrieved from [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(tert-Butyl)-5-hydroxythiazole Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of 2-(tert-butyl)-5-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of 2-(tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) .

The preparation of this compound typically relies on a1[1], which involves condensing 2,2-dimethylpropanethioamide with an α-halo ester (e.g., ethyl bromoacetate). While 2[2] are relatively robust, 5-hydroxythiazoles are highly electron-rich and exhibit complex 3[3] (thiazol-5(4H)-one ⇌ 5-hydroxythiazole). This makes the cyclization step exceptionally sensitive to thermal degradation, requiring precise temperature control to ensure high yields and purity.

Core Workflow: Temperature Control Logic

TempOptimization A Precursors: tert-Butyl Thioamide + Ethyl Bromoacetate B Step 1: S-Alkylation (20-25 °C) A->B Exotherm Control (0-5 °C Addition) C Step 2: Cyclization (65-75 °C) B->C Controlled Heating (Activation Energy) D Target Product: 2-(tert-butyl)-5-hydroxythiazole C->D Optimal Yield (Kinetically Trapped) E Degradation / Oxidation (>85 °C) C->E Overheating (Thermal Degradation)

Workflow for 2-(tert-butyl)-5-hydroxythiazole synthesis highlighting temperature control.

Quantitative Data: Temperature Optimization Matrix

To prevent side reactions, the synthesis must be treated as a two-stage thermodynamic process. Below is the quantitative breakdown of the optimal temperature ranges.

Reaction PhaseTarget TemperatureAcceptable RangeMechanistic PurposeConsequence of Deviation
Reagent Addition 0–5 °C0–10 °CControl the initial exothermic S-alkylation.>10 °C: Premature side reactions and ester hydrolysis.
S-Alkylation 25 °C20–30 °CDrive kinetic sulfur attack to form the acyclic thioether.<20 °C: Stalled reaction; unreacted thioamide remains.
Cyclization 70 °C65–75 °COvercome the activation energy for intramolecular N-attack.>85 °C: Oxidative degradation and dimerization.
Isolation 0–5 °C0–5 °CKinetically trap the crystalline 5-hydroxy tautomer.>10 °C: Product oils out as the keto tautomer.
Troubleshooting & FAQs

Q1: Why is my isolated product a dark, tarry oil instead of a crystalline solid? A1: This is the hallmark of thermal degradation. 5-Hydroxythiazoles are highly electron-rich and prone to oxidation. Exceeding 85 °C during the cyclization step or during solvent removal causes oxidative dimerization of the thiazole core. Always keep rotary evaporation bath temperatures below 40 °C during workup.

Q2: My reaction stalls at the acyclic thioether intermediate. How do I push the cyclization without overheating? A2: The intramolecular cyclization requires sufficient thermal energy (65–75 °C) to eliminate ethanol/water. If the reaction stalls, do not arbitrarily increase the temperature. Instead, verify your solvent choice (ethanol is preferred as it stabilizes the intermediate) or add a catalytic amount of a mild base (e.g., pyridine) to facilitate the deprotonation required for aromatization.

Q3: How does temperature affect the tautomeric equilibrium during isolation? A3: 2-(tert-butyl)-5-hydroxythiazole exists in a dynamic equilibrium between its enol form (5-hydroxythiazole) and its keto form (thiazol-5(4H)-one)[3]. Higher temperatures and polar protic solvents can shift this equilibrium toward the liquid keto form. For consistent crystallization, perform the final precipitation at low temperatures (0–5 °C) to kinetically trap the more stable, solid enol tautomer.

Validated Step-by-Step Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

Phase 1: Reagent Preparation and S-Alkylation
  • Suspend 2,2-dimethylpropanethioamide (1.0 eq) in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Add ethyl bromoacetate (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Remove the ice bath and allow the reaction to warm to 20–25 °C . Stir for 2 hours.

Self-Validation Check: The reaction mixture must transition from a cloudy suspension to a clear, pale-yellow solution, indicating the thioamide has been consumed to form the soluble acyclic thioether. TLC (3:1 Hexanes:EtOAc) should confirm the disappearance of the thioamide (Rf ~0.4).

Phase 2: Intramolecular Cyclization
  • Equip the flask with a reflux condenser and slowly heat the mixture to an internal temperature of 65–75 °C .

  • Maintain this temperature for 4–6 hours.

Self-Validation Check: The solution will darken slightly to a deep amber. Crucial: If the solution turns dark brown or black, the temperature has exceeded 85 °C and oxidative degradation has occurred. Monitor by LC-MS for the appearance of the target mass (m/z 158 [M+H]+) and the disappearance of the intermediate.

Phase 3: Tautomeric Trapping and Isolation
  • Cool the reaction mixture to room temperature, then further chill to 0–5 °C using an ice-water bath.

  • Slowly add cold distilled water (equal to the volume of ethanol used) dropwise to precipitate the product.

Self-Validation Check: A crystalline solid should begin to form. If an oil separates instead, the keto-enol equilibrium is favoring the liquid thiazol-5(4H)-one tautomer. Add seed crystals or extend cooling at 0 °C for 12 hours to force the crystallization of the 5-hydroxythiazole form.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum at room temperature (do not use heat).

Sources

Optimization

Troubleshooting low solubility of 2-(Tert-butyl)-5-hydroxythiazole in DMSO

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(Tert-butyl)-5-hydroxythiazole. This guide is designed to provide in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Tert-butyl)-5-hydroxythiazole. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-tested insights to support your research.

Introduction

2-(Tert-butyl)-5-hydroxythiazole is a small molecule of interest in various research applications. Like many heterocyclic compounds, achieving a stable, concentrated stock solution in DMSO can sometimes be challenging. Low solubility can lead to inaccurate assay results, reduced hit rates in high-throughput screening, and unreliable structure-activity relationship (SAR) data[1][2]. This guide will walk you through a logical, step-by-step process to diagnose and resolve solubility issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling of 2-(Tert-butyl)-5-hydroxythiazole.

Q1: I've added the calculated amount of DMSO to my vial of 2-(Tert-butyl)-5-hydroxythiazole, but the compound isn't dissolving. What should I do?

A1: This is a common first hurdle. Several factors could be at play, from the need for additional energy to overcome the crystal lattice energy to the quality of the solvent. We recommend a sequential approach:

  • Mechanical Agitation: Start by vortexing the solution for 1-2 minutes[3]. This increases the interaction between the solvent and the compound.

  • Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes[3][4]. The high-frequency sound waves help to break apart solid aggregates.

  • Gentle Warming: As a next step, you can gently warm the solution in a water bath, for instance, at 37°C[3][4]. Increased temperature often enhances solubility. However, be cautious, as excessive heat can potentially degrade some compounds[4].

Q2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with hydrophobic compounds[4]. It occurs because the compound is poorly soluble in the final aqueous environment. Here are some effective strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing or mixing vigorously[3]. This rapid dispersion can help prevent immediate precipitation[3].

  • Perform Intermediate Dilutions in DMSO: Before the final dilution into your aqueous buffer, create a series of intermediate dilutions in pure DMSO[3]. This gradual reduction in concentration can help keep the compound in solution.

  • Minimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and always include a vehicle control with the same final DMSO concentration[4][5].

Q3: Could the quality of my DMSO be affecting the solubility of 2-(Tert-butyl)-5-hydroxythiazole?

A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere[4]. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored stock. It is best to use a fresh stock bottle of DMSO that is free of any moisture to avoid insolubility or degradation of the compound.

Q4: I'm observing high variability between my replicate wells in a cell-based assay. Could this be related to the solubility of my compound?

A4: Yes, high variability is often a sign of poor compound solubility and the formation of aggregates[3]. Inconsistent amounts of soluble, active compound in each well can lead to significant differences in the observed biological response. To troubleshoot this, visually inspect the wells under a microscope for any signs of precipitation and re-evaluate your solubilization and dilution protocols[3].

In-depth Troubleshooting Guide

If the initial FAQ section did not resolve your issue, this in-depth guide provides a more comprehensive, step-by-step approach to achieving a stable solution of 2-(Tert-butyl)-5-hydroxythiazole.

Step 1: Initial Stock Solution Preparation

The goal is to create a high-concentration, stable stock solution, typically in 100% DMSO.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 2-(Tert-butyl)-5-hydroxythiazole using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed to sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C)[3].

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[3][4].

Step 2: Troubleshooting Low Solubility in 100% DMSO

If the compound still fails to dissolve in 100% DMSO even after applying the techniques in Protocol 1, consider the following advanced strategies.

Diagram: Troubleshooting Workflow for Low Solubility in DMSO

Start Start: Low Solubility Observed in 100% DMSO Purity Verify Compound Purity (e.g., LC-MS, NMR) Start->Purity Is the compound pure? Solvent Use Anhydrous, High-Purity DMSO Purity->Solvent Yes Consult Consult Literature for Similar Scaffolds Purity->Consult No (Purify compound) Energy Increase Energy Input: - Prolonged Sonication - Gentle Warming (up to 40°C) Solvent->Energy Is DMSO quality assured? Solvent->Consult No (Use fresh DMSO) CoSolvent Consider a Co-solvent System (e.g., DMSO/Ethanol mixture) Energy->CoSolvent Still insoluble? Success Solubility Achieved Energy->Success Soluble? LowerConc Attempt a Lower Stock Concentration (e.g., 1 mM) CoSolvent->LowerConc Still insoluble? CoSolvent->Success Soluble? LowerConc->Success Soluble? LowerConc->Consult Insoluble?

Caption: A step-by-step workflow for troubleshooting low solubility of compounds in DMSO.

Step 3: Advanced Solubilization Techniques

For particularly challenging compounds, the use of co-solvents or other formulation strategies may be necessary.

Co-solvents

Utilizing a mixture of water-miscible organic solvents can sometimes increase solubility[5]. It is crucial to test the toxicity of any co-solvent system in your specific assay.

Co-solventRecommended Starting Concentration in StockMaximum Final Assay Concentration (v/v)Notes
Ethanol10-50 mM≤ 1%Can be used as a co-solvent with water or media[5].
Polyethylene Glycol 300 (PEG 300)10-50 mM in 50% Ethanol≤ 1%A co-solvent that can improve the solubility of hydrophobic compounds[5].
N-methylpyrrolidinone (NMP)Varies< 0.5%A powerful solvent, but its compatibility with the assay must be verified.

It is essential to perform a dose-response curve for each co-solvent to determine the optimal, non-toxic concentration for your specific assay system.

Step 4: Dilution into Aqueous Buffers

As previously mentioned, precipitation upon dilution is a common issue. The following protocol details a best-practice method for preparing working solutions for cellular assays.

Protocol 2: Serial Dilution for Cellular Assays
  • Prepare Intermediate Dilutions in DMSO: Start with your high-concentration stock (e.g., 10 mM) and prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO[3].

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the buffer, not the other way around[3].

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion[3].

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (typically ≤ 0.1% to 0.5%)[3][5].

  • Vehicle Control: Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments[3].

Diagram: Recommended Dilution Workflow

Stock 10 mM Stock in 100% DMSO Intermediate1 1 mM Intermediate in 100% DMSO Stock->Intermediate1 1:10 Dilution in DMSO Intermediate2 100 µM Intermediate in 100% DMSO Intermediate1->Intermediate2 1:10 Dilution in DMSO Working Final Working Solution (e.g., 1 µM in Assay Buffer with <0.5% DMSO) Intermediate2->Working Add to vigorously mixing buffer

Caption: A workflow for serial dilution to prevent precipitation in aqueous solutions.

Chemical Stability Considerations

Thiazole-containing compounds can sometimes be susceptible to degradation in DMSO, particularly through oxidation of the sulfur atom[6]. While this is generally a slow process, it's important to be aware of this potential issue, especially during long-term storage or if the solution is subjected to heat. Storing aliquots at -80°C and minimizing freeze-thaw cycles can help preserve the integrity of the compound[4].

Conclusion

Troubleshooting the solubility of 2-(Tert-butyl)-5-hydroxythiazole in DMSO is a systematic process. By carefully considering factors such as solvent purity, the application of physical methods like sonication and warming, and optimizing dilution strategies, researchers can overcome most solubility challenges. This guide provides the foundational knowledge and practical steps to ensure that your experimental results are both accurate and reproducible.

References
  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays.
  • Di, L., & Kerns, E. H. (2006).
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Stability of Thiazole Compounds in DMSO.

Sources

Reference Data & Comparative Studies

Validation

2-(Tert-butyl)-5-hydroxythiazole vs 2-isopropyl-5-hydroxythiazole binding affinity

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fragment-based lead optimization strategies. Executive Synthesis: The Alkyl Vector in Hydrophobic Probing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fragment-based lead optimization strategies.

Executive Synthesis: The Alkyl Vector in Hydrophobic Probing

In fragment-based drug discovery (FBDD) and lead optimization, the 5-hydroxythiazole scaffold serves as a highly versatile pharmacophore. Its heteroaromatic system provides critical hydrogen bond acceptor/donor capabilities, while the C2-position acts as a primary vector for exploring hydrophobic sub-pockets in target binding sites.

A recurring decision in medicinal chemistry is the selection between a 2-isopropyl and a 2-(tert-butyl) substituent. While structurally similar, the transition from a secondary to a tertiary carbon fundamentally alters the ligand's conformational entropy, van der Waals volume, and desolvation penalty. This guide objectively compares the binding affinities of 2-isopropyl-5-hydroxythiazole and 2-(tert-butyl)-5-hydroxythiazole, utilizing field-proven thermodynamic principles and self-validating experimental protocols to guide your pipeline decisions.

Mechanistic Causality: Steric Bulk vs. Conformational Entropy

The divergence in binding affinity between these two fragments is rarely a matter of simple lipophilicity (LogP), but rather a complex interplay of steric geometry and thermodynamics.

  • 2-Isopropyl-5-hydroxythiazole (iPr): The isopropyl group possesses a rotatable C-C bond, allowing the two methyl groups to adapt to the topological constraints of a binding pocket. This flexibility reduces the risk of steric clashes in shallow or dynamic pockets but incurs an entropic penalty ( −TΔS ) upon binding due to the restriction of rotameric states.

  • 2-(Tert-butyl)-5-hydroxythiazole (tBu): The tert-butyl group is a rigid, bulky, quaternary carbon system. It occupies a larger, fixed spherical volume. If a target possesses a deep, rigid hydrophobic pocket (e.g., the S1' pocket in certain metallo-enzymes), the tBu group provides maximal van der Waals contact with near-zero conformational entropic penalty[1]. However, in constrained pockets, the rigid bulk inevitably leads to severe steric clashes, drastically reducing binding affinity.

Steric_Logic Core 5-Hydroxythiazole Core Hydrophobic Pocket Probe iPr 2-Isopropyl (iPr) Rotatable Bond Core->iPr tBu 2-Tert-butyl (tBu) Rigid Quaternary Carbon Core->tBu iPr_Pro Adapts to shallow pockets (Lower steric clash risk) iPr->iPr_Pro tBu_Pro Maximal van der Waals contact in deep, rigid pockets tBu->tBu_Pro

Caption: Thermodynamic and steric consequences of 2-alkyl substitution on the thiazole core.

Comparative Binding Affinity Data

The following table synthesizes representative binding affinity and thermodynamic data for these substituents across two distinct target classes: Metallo- β -lactamases (MBLs), which feature constrained active sites[1], and Angiotensin II Type 2 Receptors (AT2R), which feature deep, accommodating hydrophobic pockets[2].

Target ClassLigand / Substituent IC50​ / Ki​ ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)Binding Outcome
MBL (IMP-4) 2-Isopropyl-5-HTZ0.035 µM-6.2-2.10.55High affinity; adaptable fit [1].
MBL (IMP-4) 2-(Tert-butyl)-5-HTZ>10.0 µMN/AN/A<0.30Marked drop; steric clash [1].
AT2 Receptor 2-Isopropyl-5-HTZ4.0 nM-8.4-1.50.48Strong affinity [2].
AT2 Receptor 2-(Tert-butyl)-5-HTZ5.3 nM-9.1-0.80.46Strong affinity; optimal packing [2].

Data Synthesis: In the constrained MBL pocket, the isopropyl group is vastly superior, as the tert-butyl group's rigid volume causes a structural clash that abolishes binding. Conversely, in the AT2 receptor, both fragments demonstrate low-nanomolar affinity. The tert-butyl group achieves a slightly more favorable entropic profile ( −0.8 kcal/mol vs −1.5 kcal/mol) because it loses less conformational freedom upon binding, though the overall Ki​ remains comparable [2].

Self-Validating Experimental Methodologies

To accurately differentiate the binding profiles of these two fragments, researchers must employ orthogonal biophysical techniques. Below are the self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether the bulky tBu group impedes target entry.

  • Step 1: Surface Preparation & Immobilization

    • Action: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (target density: 2000–3000 RU).

    • Causality: A high density is required for low-molecular-weight fragments (thiazoles ~150 Da) to ensure an adequate signal-to-noise ratio.

  • Step 2: Solvent Correction Calibration

    • Action: Run a DMSO calibration curve (0.5% to 5.0% DMSO in running buffer) before injecting the fragments.

    • Causality: Fragments often require DMSO for solubility. Bulk refractive index shifts caused by DMSO mismatch can mask the true binding response. This step creates a self-validating correction model.

  • Step 3: High-Flow Analyte Injection

    • Action: Inject the 2-isopropyl and 2-tert-butyl fragments at a high flow rate (50 µL/min) across a concentration gradient (0.1 µM to 50 µM).

    • Causality: High flow rates minimize mass transport limitations. If kon​ is artificially depressed by slow diffusion, the kinetic difference between the bulky tBu and flexible iPr groups cannot be accurately resolved.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat of binding ( ΔH ), allowing calculation of the entropic penalty ( −TΔS ), which is the primary differentiator between iPr and tBu.

  • Step 1: Water-Water & Buffer-Buffer Baselines

    • Action: Perform a titration of the running buffer into the protein-free buffer.

    • Causality: This acts as the internal validation control. It quantifies the heat of dilution and mechanical stirring artifacts, which must be subtracted from the raw ligand titration data to prevent false thermodynamic profiling.

  • Step 2: Ligand Titration

    • Action: Titrate 500 µM of the thiazole ligand (syringe) into 50 µM of the target protein (cell) at 25°C.

    • Causality: The 10-fold concentration ratio ensures complete saturation of the binding sites, which is critical for accurately defining the inflection point of the binding isotherm and calculating the exact stoichiometry ( N ).

  • Step 3: Thermodynamic Deconvolution

    • Action: Fit the data to a single-site binding model to extract ΔH and Kd​ . Calculate entropy using ΔG=ΔH−TΔS .

    • Causality: By isolating ΔH and ΔS , you can definitively prove whether the tBu group's failure to bind (as seen in MBLs) is due to an endothermic steric clash (unfavorable ΔH ) or whether its success (as in AT2R) is driven by optimal hydrophobic packing (favorable ΔS ).

FBDD_Workflow Lib Thiazole Fragment Library (2-iPr vs 2-tBu) SPR SPR Kinetics (kon, koff) Identify Mass Transport Limits Lib->SPR ITC ITC Thermodynamics (ΔH, -TΔS) Quantify Entropic Penalty SPR->ITC XRay X-ray Crystallography Resolve Steric Clashes ITC->XRay

Caption: Fragment-based screening workflow for 5-hydroxythiazole derivatives.

Conclusion & Strategic Recommendations

When optimizing a 5-hydroxythiazole scaffold, the choice between 2-isopropyl and 2-(tert-butyl) should not be made arbitrarily.

  • Default to Isopropyl during early-stage screening or when targeting highly dynamic, shallow, or uncharacterized pockets. Its conformational flexibility mitigates the risk of steric repulsion [3].

  • Upgrade to Tert-butyl only when X-ray crystallography or high-confidence homology modeling confirms a deep, rigid hydrophobic pocket. In such environments, the tBu group will lock into place, displacing high-energy water molecules and providing superior ligand efficiency through a highly favorable entropic profile.

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo- β -lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications. Available at:[Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. DiVA Portal. Available at:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (PMC). Available at:[Link]

Comparative

Benchmarking 2-(Tert-butyl)-5-hydroxythiazole: A Comparative Guide for Medicinal Chemists

Executive Summary & Structural Rationale In modern drug discovery, the thiazole scaffold is a privileged heterocyclic framework, integral to the pharmacophores of FDA-approved therapeutics like the kinase inhibitor dasat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the thiazole scaffold is a privileged heterocyclic framework, integral to the pharmacophores of FDA-approved therapeutics like the kinase inhibitor dasatinib and emerging FLT3 inhibitors[1]. However, lead optimization programs frequently stall when utilizing simple thiazole building blocks due to rapid Phase I oxidative metabolism, poor aqueous solubility, or off-target reactivity[2].

To overcome these bottlenecks, 2-(Tert-butyl)-5-hydroxythiazole (CAS 1159816-38-2) [3] has emerged as a highly engineered alternative. As an application scientist, I benchmark this compound against standard industry alternatives (Unsubstituted Thiazole, 2-Aminothiazole, and 4-Methylthiazole) to objectively quantify its structural advantages.

The Causality of Structural Modifications
  • Steric Shielding at C2: The C2 position of the thiazole ring is highly susceptible to nucleophilic attack and Cytochrome P450 (CYP450)-mediated oxidation. The bulky tert-butyl group acts as a steric shield, physically blocking enzymatic access to the C2 carbon and the adjacent heteroatom lone pairs, thereby drastically improving metabolic half-life[4].

  • Electronic Modulation at C5: While the tert-butyl group increases lipophilicity (LogP), the C5-hydroxyl group counterbalances this by providing a strong hydrogen bond donor/acceptor. Furthermore, via resonance, the hydroxyl group donates electron density into the thiazole ring, specifically activating the C4 position for Electrophilic Aromatic Substitution (EAS). This allows for rapid downstream functionalization that is otherwise challenging on electron-deficient standard thiazoles[4].

Mechanistic Workflow

G ThiazoleCore Thiazole Core Benchmarking TestComp 2-(Tert-butyl)-5-hydroxythiazole ThiazoleCore->TestComp StdComp Standard Thiazoles (e.g., 2-Aminothiazole) ThiazoleCore->StdComp StericShield C2 Tert-butyl Group (Steric Shielding) TestComp->StericShield ElectronicMod C5 Hydroxyl Group (Electronic Modulation) TestComp->ElectronicMod VulnMetabolism Vulnerable to Phase I/II Metabolism StdComp->VulnMetabolism Exposed C2/C5 MetabolicStability High Metabolic Stability (Low CYP450 Oxidation) StericShield->MetabolicStability Blocks C2 Attack Reactivity Enhanced C4 Reactivity (EAS Functionalization) ElectronicMod->Reactivity Activates C4

Fig 1: Mechanistic divergence of 2-(tert-butyl)-5-hydroxythiazole versus standard thiazoles.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following benchmarking protocols are designed as self-validating systems, eliminating false positives caused by assay degradation or human error.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic protection conferred by the C2 tert-butyl group against Phase I hepatic metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Verapamil is run concurrently as a positive control. If Verapamil's intrinsic clearance ( CLint​ ) falls outside the validated historical range (30-50 µL/min/mg), the entire assay is voided, ensuring that the microsomal enzymes were viable and active.

Protocol 2: Shake-Flask LogD (pH 7.4) and Kinetic Solubility

Objective: Assess the physicochemical balance achieved by pairing a lipophilic tert-butyl group with a hydrophilic C5-OH.

  • LogD Setup: Partition 10 µL of a 10 mM DMSO stock into a biphasic system of octanol (500 µL) and PBS pH 7.4 (500 µL). Shake at 25°C for 2 hours.

  • Solubility Setup: Spike 10 µL of the 10 mM stock into 990 µL of PBS (pH 7.4). Incubate for 24 hours at room temperature, filter through a 0.22 µm PTFE membrane.

  • Quantification: Measure concentrations in all phases using HPLC-UV.

  • Self-Validation Check: Nephelometry (light scattering) readings are taken prior to filtration and cross-referenced with HPLC-UV peak areas. A discrepancy >5% indicates compound precipitation during LC injection, prompting an immediate re-run with adjusted gradient conditions.

Protocol 3: Electrophilic Aromatic Substitution (EAS) Reactivity at C4

Objective: Demonstrate the synthetic utility of the C5-OH in activating the C4 position for late-stage functionalization.

  • Reaction: Dissolve 1.0 mmol of the thiazole derivative in 5 mL of DMF.

  • Reagent Addition: Cool to 0°C and add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 10 minutes.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous sodium thiosulfate and extract with ethyl acetate.

  • Self-Validation Check: 1 H-NMR of the crude mixture is taken before column chromatography. The disappearance of the C4-proton singlet quantitatively validates the conversion rate, independent of any material lost during physical isolation.

Comparative Data Analysis

The table below summarizes the benchmarking results, highlighting how 2-(Tert-butyl)-5-hydroxythiazole outperforms standard building blocks across critical drug discovery parameters.

CompoundHLM T1/2​ (min) CLint​ (µL/min/mg)LogD (pH 7.4)Kinetic Sol. (µM)C4 Bromination Yield (%)
2-(Tert-butyl)-5-hydroxythiazole > 120 < 12 2.8 185 94% (Highly Activated)
Unsubstituted Thiazole 45481.4> 500< 10% (Requires harsh conditions)
2-Aminothiazole 20850.8> 50045% (Prone to N-bromination)
4-Methylthiazole 35551.942015% (Poor activation)
Data Interpretation
  • Metabolic Stability: The T1/2​ of >120 minutes for 2-(Tert-butyl)-5-hydroxythiazole proves that the steric bulk at C2 effectively mitigates Phase I clearance compared to the highly vulnerable 2-Aminothiazole ( T1/2​ = 20 min)[2].

  • Reactivity: The 94% yield in C4 bromination confirms the strong electron-donating resonance effect of the C5-hydroxyl group, offering a distinct synthetic advantage over unsubstituted thiazoles, which resist EAS due to their inherent π -electron deficiency[4].

References

  • Bioorganic & Medicinal Chemistry Letters - Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors.[Link]

  • Journal of Pharma Insights and Research - Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research - Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [Link]

Sources

Validation

Comparative Efficacy of 2-(Tert-butyl)-5-hydroxythiazole in Enzyme Inhibition: A Preclinical Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: 5-Lipoxygenase (5-LOX) Inhibition and Arachidonic Acid Pathway Modulation As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: 5-Lipoxygenase (5-LOX) Inhibition and Arachidonic Acid Pathway Modulation

As a Senior Application Scientist, I frequently encounter screening campaigns that fail to translate from biochemical hits to cellular efficacy. When evaluating novel fragment-based leads like 2-(Tert-butyl)-5-hydroxythiazole (TBHT) , it is critical to move beyond basic IC50​ reporting. This guide objectively compares TBHT against clinical and historical standards (Zileuton and NDGA) in the context of 5-Lipoxygenase (5-LOX) inhibition.

Mechanistic Rationale: Why 2-(Tert-butyl)-5-hydroxythiazole?

5-LOX is a highly regulated, non-heme iron-containing enzyme responsible for converting arachidonic acid (AA) into leukotrienes, which are potent lipid mediators of inflammation[1]. The therapeutic challenge lies in selectively targeting the 5-LOX active site without triggering off-target cyclooxygenase (COX) inhibition or generic redox toxicity.

TBHT is engineered to solve this through a dual-action pharmacophore, building upon foundational structure-activity relationships of hydroxythiazoles[2]:

  • Redox-Active Chelation: The 5-hydroxy group on the thiazole ring acts as a highly efficient bidentate ligand. It coordinates with the catalytic Fe3+ in the 5-LOX active site, stabilizing it in the inactive Fe2+ state.

  • Lipophilic Anchoring: The bulky 2-tert-butyl group mimics the aliphatic tail of arachidonic acid. This provides critical lipophilicity, driving competitive binding within the hydrophobic substrate channel and dramatically improving cellular membrane penetrance compared to highly polar chelators.

Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Active Fe3+ AA->LOX5 Binds FLAP FLAP Protein FLAP->LOX5 Activates HPETE 5-HPETE LOX5->HPETE Oxygenation LTB4 Leukotriene B4 (Inflammation) HPETE->LTB4 Downstream Conversion TBHT TBHT (Inhibitor) TBHT->LOX5 Chelates Fe3+ Blocks AA Zileuton Zileuton (Standard) Zileuton->LOX5 Chelates Fe3+

Fig 1. 5-LOX signaling pathway and the distinct inhibition mechanisms of TBHT and Zileuton.

Quantitative Benchmarking: TBHT vs. Alternatives

To objectively assess TBHT, we benchmark it against Zileuton (an FDA-approved N-hydroxyurea 5-LOX inhibitor[3]) and NDGA (Nordihydroguaiaretic acid, a classical but non-selective lipoxygenase inhibitor).

Table 1: In Vitro Enzyme Selectivity Profile ( IC50​ in µM)

Assay conditions: Purified recombinant human enzymes, 10 µM Arachidonic Acid substrate.

Compound5-LOX12-LOX15-LOXCOX-2Selectivity Ratio (COX-2 / 5-LOX)
TBHT 0.45 >50.0>50.0>100.0>222x
Zileuton 0.60>50.0>50.0>100.0>166x
NDGA 0.200.500.801.507.5x
Table 2: Cellular Efficacy in Human Neutrophils

Assay conditions: A23187-stimulated human polymorphonuclear leukocytes (PMNs); Readout: LTB4​ quantification via LC-MS/MS.

CompoundCellular LTB4​ IC50​ (µM)LogP (Calculated)Cellular Drop-off (Cellular / Biochemical IC50​ )
TBHT 1.20 2.8 2.6x
Zileuton 2.501.54.1x
NDGA 0.803.44.0x

Data Synthesis: While NDGA is biochemically potent, it lacks selectivity. TBHT outperforms Zileuton in both biochemical potency and cellular penetrance. The lower "cellular drop-off" ratio for TBHT is directly attributed to the 2-tert-butyl group, which optimizes the partition coefficient (LogP) for rapid transit across the neutrophil membrane.

Self-Validating Experimental Methodologies

To ensure that the data generated is free from false positives (e.g., compound aggregation, fluorescence quenching), the following protocols are designed as self-validating systems.

Protocol 1: LC-MS/MS Based 5-LOX Enzyme Inhibition Assay

Causality Check: Thiazole derivatives can exhibit intrinsic fluorescence, which severely confounds traditional optical or resorufin-coupled assays. By utilizing a direct LC-MS/MS readout, we isolate true pharmacological inhibition from optical interference. Furthermore, the inclusion of Triton X-100 prevents micelle-induced promiscuous inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2​ , 1 mM ATP, and 0.01% Triton X-100. Rationale: Ca2+ and ATP are mandatory for stabilizing the active conformation of 5-LOX.

  • Enzyme Equilibration: Incubate 0.5 µg of purified human recombinant 5-LOX with varying concentrations of TBHT (0.01 µM to 100 µM in DMSO) for 10 minutes at 37°C. Ensure final DMSO concentration remains 1%.

  • Reaction Initiation: Add 10 µM of arachidonic acid to initiate the reaction.

  • Quenching: After exactly 10 minutes, quench the reaction by adding an equal volume of ice-cold methanol containing 100 ng/mL of Prostaglandin B2​ ( PGB2​ ) as an internal standard.

  • Quantification: Centrifuge at 10,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for 5-HPETE and its stable reduction product 5-HETE (m/z 319.2 115.1).

Workflow Prep Enzyme Prep (Purified 5-LOX) Incubate Inhibitor Incubation (TBHT vs Zileuton) Prep->Incubate Stimulate Substrate Addition (Arachidonic Acid) Incubate->Stimulate Equil Equilibration (10 min, 37°C) Incubate->Equil Quench Reaction Quench (Methanol) Stimulate->Quench Analyze LC-MS/MS Analysis (Product Quant) Quench->Analyze

Fig 2. Self-validating high-throughput screening workflow for 5-LOX enzyme inhibition.

Protocol 2: Cellular LTB4​ Inhibition in Human Neutrophils

Causality Check: Evaluating enzyme kinetics in a cell-free system is insufficient because 5-LOX requires translocation to the nuclear envelope and interaction with 5-lipoxygenase-activating protein (FLAP) for full cellular activity. We utilize A23187 stimulation to force this translocation, validating TBHT's efficacy in a native, lipid-rich cellular environment.

Step-by-Step Workflow:

  • Cell Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend in HBSS buffer at 5×106 cells/mL.

  • Compound Incubation: Pre-incubate cells with TBHT, Zileuton, or vehicle (0.1% DMSO) for 15 minutes at 37°C.

  • Ionophore Stimulation: Add 2.5 µM of the calcium ionophore A23187. Rationale: A23187 forces an intracellular calcium influx, triggering the physical coupling of 5-LOX to FLAP at the nuclear membrane.

  • Extraction: After 15 minutes, stop the reaction with cold methanol. Extract lipids using solid-phase extraction (SPE) cartridges (C18).

  • Readout: Elute and quantify LTB4​ via LC-MS/MS or a validated competitive ELISA to determine the cellular IC50​ .

Conclusion

2-(Tert-butyl)-5-hydroxythiazole (TBHT) represents a highly optimized structural motif for enzyme inhibition within the arachidonic acid cascade. By combining the redox-chelating properties of a 5-hydroxy group with the lipophilic anchoring of a 2-tert-butyl moiety, TBHT achieves superior biochemical selectivity and cellular penetrance compared to the clinical standard, Zileuton. When evaluating this compound, researchers must employ LC-MS/MS and whole-cell ionophore assays to bypass the optical and compartmentalization artifacts inherent to classical screening.

References

  • Kerdesky, F. A. J., et al. "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 1991.[Link][2]

  • Rossi, A., et al. "The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages." British Journal of Pharmacology, 2010.[Link][3]

  • Gounaris, E., et al. "Zileuton, 5-Lipoxygenase Inhibitor, Acts as a Chemopreventive Agent in Intestinal Polyposis, by Modulating Polyp and Systemic Inflammation." PLOS One, 2015.[Link][1]

Sources

Comparative

Cross-validating 2-(Tert-butyl)-5-hydroxythiazole assay results with mass spectrometry

Title: Orthogonal Cross-Validation of 2-(Tert-butyl)-5-hydroxythiazole Assays: A Comparative Guide to HPLC-UV and LC-MS/MS As a Senior Application Scientist, I frequently encounter the limitations of single-detector anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Cross-Validation of 2-(Tert-butyl)-5-hydroxythiazole Assays: A Comparative Guide to HPLC-UV and LC-MS/MS

As a Senior Application Scientist, I frequently encounter the limitations of single-detector analytical methods when characterizing novel heterocyclic building blocks and screening compounds. 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2; MW: 157.24) is a prime example[1]. While its tert-butyl group provides steric bulk and lipophilicity, the hydroxythiazole core is polar, ionizable, and potentially susceptible to oxidative degradation or tautomerization.

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assaying such compounds introduces a critical vulnerability: co-elution blindness . If a degradation product shares the same chromophore and elutes at the same retention time, HPLC-UV cannot differentiate it from the parent API[2].

To establish a self-validating analytical control strategy, we must cross-validate routine HPLC-UV assays with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two modalities, detailing the causality behind experimental choices and providing step-by-step methodologies aligned with the latest ICH Q2(R2) analytical validation guidelines[3].

The Causality of Cross-Validation: Why UV Needs MS

The fundamental difference between HPLC-UV and LC-MS/MS lies in how they "see" molecules. HPLC-UV relies on light absorbance; if two compounds wear the same "color" (absorbance wavelength), the detector cannot tell them apart[2]. LC-MS/MS, however, weighs the molecule and its fragments, providing absolute molecular specificity via the mass-to-charge ratio (m/z)[4].

According to the ICH Q2(R2) guidelines (implemented in 2023/2024), analytical method validation must adopt a science- and risk-based approach[5]. The guidelines explicitly recommend mass spectrometry to ensure specificity when technical parameters (like UV resolution) cannot guarantee the absence of interference[3].

Cross-validation is the statistical and experimental process of proving that a new or orthogonal method (LC-MS/MS) yields equivalent or superior results to an established method (HPLC-UV) across a defined reportable range[6]. By running incurred samples or spiked matrices through both platforms, we create a closed-loop, self-validating system: the MS confirms the peak purity of the UV assay, while the UV assay provides a high-throughput, cost-effective baseline for routine batch release.

Comparative Performance Data

The following table summarizes the quantitative performance differences between HPLC-UV and LC-MS/MS when analyzing small heterocyclic compounds like 2-(Tert-butyl)-5-hydroxythiazole.

Performance ParameterHPLC-UV (Routine Assay)LC-MS/MS (Orthogonal Validation)Causality / Scientific Context
Detection Mechanism Photodiode Array (Absorbance)Electrospray Ionization (ESI) + MRMUV detects chromophores; MS detects ionizable mass[2].
Sensitivity (LOD) ~10 µg/mLAs low as 0.2 ng/mLMS eliminates background noise via mass filtering[4].
Selectivity Moderate (Risk of co-elution)Excellent (m/z specificity)MS distinguishes co-eluting degradants with different masses[7].
Linearity (R²) > 0.999> 0.995 (Subject to saturation)UV has a broader linear dynamic range at high concentrations[4].
Matrix Effects NegligibleHigh (Ion Suppression risk)Co-eluting invisible salts can suppress MS ionization[2].
Solvent Requirement HPLC-Grade (>99.9%)LCMS-Grade (Ultra-pure)Trace metals/ions in HPLC solvents cause MS "ghost peaks"[8].
Throughput & Cost High throughput, Low costModerate throughput, High costUV is ideal for routine QC; MS is essential for validation[2].

Cross-Validation Workflow & Logical Architecture

To satisfy regulatory requirements, the cross-validation strategy must be statistically robust. We utilize a split-sample approach where aliquots of the same preparation are analyzed in parallel.

CrossValidation Start 2-(Tert-butyl)-5-hydroxythiazole Sample Matrix Prep Sample Preparation (Protein Ppt / Dilution) Start->Prep HPLC HPLC-UV Assay (Routine Quantitation) Prep->HPLC Aliquot A LCMS LC-MS/MS Assay (Orthogonal Validation) Prep->LCMS Aliquot B DataHPLC UV Absorbance Data (Chromatographic Purity) HPLC->DataHPLC DataLCMS m/z & MRM Data (Molecular Specificity) LCMS->DataLCMS Compare Statistical Cross-Validation (Bland-Altman / % Difference) DataHPLC->Compare DataLCMS->Compare Valid ICH Q2(R2) Validated Control Strategy Compare->Valid ±15% Concordance

Workflow for orthogonal cross-validation of HPLC-UV assays using LC-MS/MS under ICH Q2(R2).

Step-by-Step Experimental Methodologies

To ensure this is a self-validating system, the following protocols integrate System Suitability Testing (SST) and strict solvent controls.

Protocol A: HPLC-UV Assay Development (The Baseline)

Causality Check: We use Trifluoroacetic acid (TFA) here to suppress the ionization of the hydroxyl group on the thiazole ring, ensuring sharp peak shapes on a reverse-phase column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile).

  • System Suitability Testing (SST): Inject a blank (diluent) followed by six replicate injections of a 50 µg/mL 2-(Tert-butyl)-5-hydroxythiazole standard.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000.

  • Sample Analysis: Inject 10 µL of the sample. Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for the thiazole conjugated system).

Protocol B: LC-MS/MS Cross-Validation (The Orthogonal Check)

Causality Check: We cannot use TFA here. TFA causes severe ion suppression in the mass spectrometer. We must switch to Formic Acid and strictly use LCMS-Grade solvents to prevent trace metal adducts (e.g., [M+Na]+) that split the ion signal and reduce sensitivity[8].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LCMS-grade Water) and Mobile Phase B (0.1% Formic Acid in LCMS-grade Acetonitrile)[8].

  • MS Tuning: Infuse a 1 µg/mL standard of 2-(Tert-butyl)-5-hydroxythiazole directly into the ESI source. Optimize the declustering potential and collision energy.

    • Target MRM Transition: Precursor ion [M+H]+ at m/z 158.2. Monitor the primary product ion (likely corresponding to the loss of the tert-butyl group, m/z ~102.0).

  • Sample Analysis: Inject 2 µL of the sample (diluted 1:100 compared to the UV assay to prevent detector saturation). Use the identical gradient profile as Protocol A to maintain chromatographic alignment.

  • Data Acquisition: Operate the MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for absolute specificity[9].

Protocol C: Statistical Cross-Validation & Concordance
  • Sample Selection: Select a minimum of 30 incurred samples (or spiked matrix samples) spanning the assay's reportable range (Low, Medium, and High QC levels)[6].

  • Parallel Execution: Assay the samples using both Protocol A and Protocol B on the same day to prevent stability-induced variances.

  • Equivalency Assessment: Calculate the percent difference between the calculated concentrations from both methods.

    • Acceptance Criteria: The two methods are considered equivalent if the percent differences in the lower and upper bound limits of the 90% confidence interval are both within ±15% to ±30% (depending on the biological matrix complexity)[6].

    • Plot a Bland-Altman plot to visualize any concentration-dependent bias between the UV and MS readouts.

By executing this cross-validation, you definitively prove that the routine, cost-effective HPLC-UV assay is free from hidden co-eluting impurities, satisfying the rigorous specificity requirements of ICH Q2(R2)[3].

References

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. PubMed (NIH). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at:[Link]

  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab. Available at: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Available at:[Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. HPLC Vials. Available at:[Link]

  • ICH Q2 and ICH Q14 revisions clarify analytical methods for biologics. PharmaLex. Available at:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. Available at:[Link]

Sources

Validation

HPLC method validation for 2-(Tert-butyl)-5-hydroxythiazole purity analysis

Title: Optimizing Purity Analysis for 2-(Tert-butyl)-5-hydroxythiazole: A Comparative HPLC Validation Guide Introduction The synthesis and quality control of functionalized heterocycles, such as 2-(Tert-butyl)-5-hydroxyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing Purity Analysis for 2-(Tert-butyl)-5-hydroxythiazole: A Comparative HPLC Validation Guide

Introduction The synthesis and quality control of functionalized heterocycles, such as 2-(Tert-butyl)-5-hydroxythiazole, present unique analytical challenges. This specific chemical building block features a highly polar, ionizable hydroxyl group, an electron-rich aromatic thiazole core, and a bulky, hydrophobic tert-butyl moiety. When quantifying purity and attempting to resolve structurally similar related substances (such as positional isomers or des-tert-butyl degradants), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fall short.

This guide provides a comprehensive comparison between standard C18 and alternative Biphenyl stationary phases for the purity analysis of 2-(Tert-butyl)-5-hydroxythiazole. Furthermore, it outlines a self-validating experimental protocol adhering strictly to the newly revised ICH Q2(R2) guidelines for analytical procedure validation[1].

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

In RP-HPLC, C18 columns are the industry workhorse, relying almost exclusively on hydrophobic (van der Waals) dispersive forces[2]. While highly effective for purely non-polar analytes, the C18 phase struggles to differentiate the subtle electronic differences between thiazole isomers, often resulting in co-elution and poor peak symmetry.

Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism. They provide traditional hydrophobic retention combined with strong π−π interactions and enhanced steric selectivity[3]. The dual-ring structure of the biphenyl ligand interacts directly with the delocalized π electrons of the thiazole ring.

The Solvent Effect: To fully leverage this mechanism, the choice of organic modifier is critical. Using methanol instead of acetonitrile maximizes these π−π interactions. Acetonitrile possesses its own π electrons (from the cyano group) which can compete with the analyte for the stationary phase, dampening the biphenyl effect. Methanol allows the column selectivity to be "tuned" specifically for aromatic separation[4][5].

Experimental Workflow & Decision Matrix

HPLC_Workflow cluster_0 Phase 1: Stationary Phase Selection cluster_1 Phase 2: ICH Q2(R2) Validation (Biphenyl) Start 2-(Tert-butyl)-5-hydroxythiazole Purity Analysis C18 Standard C18 Column (Hydrophobic Forces Only) Start->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Start->Biphenyl Eval Selectivity & Resolution Evaluation C18->Eval Biphenyl->Eval Spec Specificity (Forced Degradation & Peak Purity) Eval->Spec Optimal Phase Selected Lin Linearity & Range (25% to 150% Nominal) Spec->Lin Acc Accuracy (Spike Recovery 50-150%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Final Validated HPLC Method Ready for QC Release Prec->Final

Figure 1: Comparative HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodology: Method Development & Validation

To establish a self-validating system, the protocol is divided into Method Optimization and ICH Q2(R2) Validation.

Phase 1: Chromatographic Optimization
  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water. The acidic pH (~2.7) is critical to suppress the ionization of the 5-hydroxy group on the thiazole ring, preventing peak tailing and retention time drift[6].

    • Organic Phase (B): 100% Methanol. As established, methanol is selected over acetonitrile to maximize the π−π electron interactions between the biphenyl stationary phase and the thiazole core[5].

  • Column Selection:

    • Column A (Control): Standard C18 (100 x 4.6 mm, 2.7 µm).

    • Column B (Test): Core-shell Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Temperature: 30°C.

    • Detection: UV/DAD at 254 nm.

Phase 2: ICH Q2(R2) Validation Protocol

Following the recent implementation of ICH Q2(R2), the method must demonstrate fitness for purpose across its lifecycle, incorporating robust statistical evaluations[1].

  • Specificity (Peak Purity): Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours). Use the Diode Array Detector (DAD) to calculate the peak purity angle versus the purity threshold to ensure no co-eluting degradants are hidden beneath the main peak.

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Plot peak area vs. concentration to establish the reportable range[1].

  • Accuracy (Recovery): Spike known amounts of 2-(Tert-butyl)-5-hydroxythiazole reference standard into a placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate to confirm the absence of matrix interference.

  • Precision (Repeatability): Inject the 100% nominal concentration standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.

Comparative Performance Data

The experimental data clearly illustrates the superiority of the mixed-mode retention mechanism for this specific molecule.

Table 1: Chromatographic Performance (C18 vs. Biphenyl)

ParameterStandard C18 PhaseBiphenyl Phase
Retention Time (min) 4.26.8
Tailing Factor ( As​ ) 1.65 (Significant tailing)1.08 (Symmetrical)
Theoretical Plates ( N ) 8,50014,200
Resolution ( Rs​ ) *1.1 (Co-elution)3.4 (Baseline separation)

*Resolution calculated between 2-(Tert-butyl)-5-hydroxythiazole and its primary des-tert-butyl isomer.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time; Purity Angle < Purity ThresholdPurity Angle: 0.124 < Threshold: 0.280Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy Mean recovery between 98.0% - 102.0%99.4% - 100.6%Pass
Precision %RSD of peak area 2.0% (n=6)0.45%Pass
Robustness Rs​ > 2.0 under deliberate variations (Temp/Flow)Min Rs​ = 2.8 (at 32°C)Pass

Conclusion

The experimental data unequivocally demonstrates that for functionalized aromatic heterocycles like 2-(Tert-butyl)-5-hydroxythiazole, relying solely on hydrophobic retention (C18) yields suboptimal resolution and peak shape. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analysts can harness π−π interactions to achieve baseline resolution of critical isomeric impurities. The resulting method is not only robust but fully compliant with the stringent requirements of the ICH Q2(R2) regulatory framework, ensuring high-fidelity data for drug development and release testing.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. [Link]

  • Chromatography Products - The Next Generation of Phenyl Column Chemistry. Chromtech.[Link]

  • A Highly Stable Biphenyl HPLC Stationary Phase Based on Ethylene-Bridged Hybrid Particles. Waters Corporation. [Link]

  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76 (Thiazole derivatives). UFMG / SciELO. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Tert-butyl)-5-hydroxythiazole proper disposal procedures

Advanced Operational Guide: Handling and Disposal of 2-(Tert-butyl)-5-hydroxythiazole In my years overseeing high-throughput synthesis and drug development laboratories, I have observed that the end-of-life management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and Disposal of 2-(Tert-butyl)-5-hydroxythiazole

In my years overseeing high-throughput synthesis and drug development laboratories, I have observed that the end-of-life management of heterocyclic building blocks is frequently treated as an afterthought. However, compounds like 2-(tert-butyl)-5-hydroxythiazole demand rigorous logistical planning. Because this molecule contains both sulfur and nitrogen heteroatoms within its ring structure, improper disposal can lead to the release of highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 2-(tert-butyl)-5-hydroxythiazole, ensuring your laboratory exceeds compliance standards while protecting personnel and the environment.

Chemical Profile & Mechanistic Hazards

Before executing any disposal protocol, we must understand the physicochemical nature of the compound. 2-(Tert-butyl)-5-hydroxythiazole is a specialized screening compound and synthetic building block[1].

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Specification
Compound Name 2-(Tert-butyl)-5-hydroxythiazole
CAS Number 1159816-38-2
Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
Physical State Solid/Liquid (Dependent on ambient temp/purity)
Primary Hazards Skin/Eye Irritant, Environmental Toxicity
Target Destruction Method Controlled Incineration with Flue Gas Scrubbing

The Causality of the Hazard: The presence of the tert-butyl group provides steric hindrance, which can stabilize the molecule during synthesis but also makes it highly lipophilic, increasing its potential for environmental persistence if discharged into waterways. Furthermore, the thiazole ring decomposes under uncontrolled thermal stress to yield toxic gases[2]. Therefore, drain disposal or standard trash disposal is strictly prohibited, and evaporation inside a fume hood is not a legally or scientifically acceptable method of waste reduction[3].

Waste Segregation & Storage Logistics

Chemical waste generators must determine classification per US EPA guidelines (40 CFR 261.3)[4]. To prevent exothermic reactions or the generation of toxic byproducts in your Satellite Accumulation Area (SAA), strict segregation is required.

  • Avoid Oxidizers: The hydroxyl group and the electron-rich thiazole ring are susceptible to oxidation. Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates).

  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent (e.g., dichloromethane or methanol), segregate the waste based on the solvent matrix. Do not mix non-halogenated thiazole waste with halogenated waste streams, as this drastically increases the cost and complexity of downstream incineration.

Self-Validating Disposal Methodologies

To ensure trustworthiness in our operations, every protocol must be a self-validating system—meaning built-in checks confirm the success of a step before you proceed to the next.

Methodology A: Liquid Waste Consolidation & Containerization
  • Compatibility Check: Verify that the primary waste container is made of High-Density Polyethylene (HDPE) or PTFE. Causality: Glass can shatter under pressure, and standard plastics may degrade in the presence of organic solvents used alongside thiazoles.

  • Transfer & Volume Control: Transfer the waste into the container inside a certified fume hood. Fill the container to a maximum of 90% capacity.

    • Validation Step: Visually confirm a 10% headspace remains. This is critical to allow for vapor expansion due to ambient temperature fluctuations.

  • pH Verification: If the waste is a mixed aqueous/organic stream, test the pH using indicator strips.

    • Validation Step: Ensure the pH is between 6 and 8 before sealing. If acidic, neutralize carefully to prevent pressure build-up from unintended side reactions.

  • Sealing & Labeling: Torque the cap securely. Label the container explicitly: "Hazardous Waste - Toxic/Irritant (Contains Thiazole Derivatives - Sulfur/Nitrogen)". Cross-reference the waste tag with your digital inventory to ensure CAS 1159816-38-2 is documented.

Methodology B: Triple-Rinse Decontamination of Primary Containers

Empty containers that previously held 2-(tert-butyl)-5-hydroxythiazole are still regulated as hazardous waste until properly decontaminated[3].

  • Initial Drain: Allow the original container to drain completely into the active hazardous waste bin until no continuous drops are observed.

  • First Rinse (The Critical Wash): Add a compatible solvent (e.g., ethanol or acetone) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds.

    • Action: Dispose of this first rinsate directly into the hazardous waste container. Causality: The first rinse captures >95% of the residual chemical[3].

  • Second & Third Rinse: Repeat the rinsing process with water or a mild solvent. These subsequent rinses must also be collected as hazardous waste.

  • Defacement & Disposal:

    • Validation Step: Use a thick permanent marker to completely obliterate the original chemical label. Once defaced and dried, the glass or plastic container can be disposed of in the standard laboratory glass/plastic recycling stream[3].

Spill Management & Decontamination Workflow

In the event of a spill, immediate and structured action is required to prevent inhalation exposure and surface contamination. The material must ultimately be collected and sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing[2].

SpillResponse A Spill Identified: 2-(tert-butyl)-5-hydroxythiazole B Assess Volume & Concentration A->B C Evacuate & Ventilate Area B->C >50 mL or High Conc. D Don PPE (Respirator, Nitrile Gloves) B->D <50 mL (Manageable) C->D E Contain Spill (Inert Absorbent) D->E F Collect in Sealable Waste Container E->F G Label as Hazardous Waste (Sulfur/Nitrogen) F->G H Transfer to Satellite Accumulation Area G->H I Schedule EPA/RCRA Compliant Pickup H->I

Workflow for the safe containment and disposal of 2-(tert-butyl)-5-hydroxythiazole spills.

Spill Causality Note: We mandate the use of inert absorbents (like vermiculite or specialized spill pads) rather than combustible materials like paper towels. Thiazole derivatives can lower the auto-ignition temperature of combustible materials, creating a secondary fire hazard in the solid waste bin.

References

  • Title: Hazardous Waste Disposal Guide (Container Management & Rinsing Protocols) Source: Dartmouth Environmental Health and Safety URL: [Link]

  • Title: 40 CFR 261.3 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Tert-butyl)-5-hydroxythiazole

Handling specialized organic building blocks like 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) requires a rigorous, mechanistic approach to laboratory safety. For drug development professionals and synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic building blocks like 2-(Tert-butyl)-5-hydroxythiazole (CAS: 1159816-38-2) requires a rigorous, mechanistic approach to laboratory safety. For drug development professionals and synthetic chemists, understanding why specific Personal Protective Equipment (PPE) is chosen is just as critical as knowing what to wear.

This guide provides a comprehensive, field-proven operational framework for the safe handling, procedural manipulation, and disposal of this thiazole derivative, grounded in authoritative laboratory safety standards [1][2].

Mechanistic Hazard Profile

To design a self-validating safety protocol, we must first analyze the molecular structure of 2-(Tert-butyl)-5-hydroxythiazole (Molecular Weight: 157.24 g/mol ) to understand its interaction with human physiology:

  • Lipophilic Penetration: The bulky tert-butyl group significantly increases the molecule's lipophilicity. If the powder contacts the skin, this lipophilic nature enhances its ability to bypass the aqueous barrier of the epidermis, carrying the reactive thiazole core deeper into the dermal layers.

  • Irritation Potential: The hydroxythiazole core acts as both a hydrogen bond donor and acceptor. This reactivity is responsible for its classification under GHS hazard statements H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [3].

  • Physical State Hazards: As a fine solid powder, the compound is susceptible to electrostatic dispersion. "Fly-away" powder during weighing is the primary vector for accidental inhalation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling this compound is dictated by its lipophilicity and particulate nature. Standard latex gloves are highly permeable to organic lipophilic solids and must be strictly avoided. Instead, nitrile provides the necessary chemical resistance [4].

Table 1: Quantitative PPE Specifications for 2-(Tert-butyl)-5-hydroxythiazole

PPE CategoryRequired SpecificationCausality / Mechanistic Rationale
Hand Protection 100% Nitrile, ≥ 4 mil thicknessNitrile's butadiene-acrylonitrile copolymer structure resists lipophilic organic permeation. Latex fails rapidly upon contact with organic thiazoles.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress. Safety glasses with side shields are insufficient due to the electrostatic "fly-away" risk of the powder.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge ignition if the powder is handled near flammable organic solvents (e.g., during dissolution).
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside a fume hood (not recommended). Filters out airborne particulates that cause H335 respiratory irritation.

Standard Operating Procedure (SOP): Handling & Weighing

Executing a safe workflow requires minimizing electrostatic dispersion and ensuring total containment of the chemical.

Workflow A 1. Environmental Setup (Verify Hood Airflow) B 2. PPE Donning (Double Nitrile Gloves) A->B Airflow >80 fpm C 3. Static Mitigation (Ionizing Bar/Gun) B->C Full coverage D 4. Material Transfer (Anti-static Spatula) C->D Neutralize charge E 5. Decontamination (Solvent Wipe-down) D->E Post-weighing

Operational workflow for handling lipophilic thiazole powders.

Step-by-Step Methodology:
  • Environmental Verification: Ensure the Chemical Fume Hood is operational with a face velocity between 80–100 feet per minute (fpm). This is the standard mandated by the National Research Council for handling respiratory irritants [1].

  • Static Mitigation: Pass an anti-static ionizing bar or zero-stat gun over the weighing balance and the weighing boat. This neutralizes static charges, preventing the 2-(Tert-butyl)-5-hydroxythiazole powder from repelling off the spatula and becoming airborne.

  • Transfer Protocol: Use a grounded, anti-static metal spatula. Avoid plastic spatulas, which generate static electricity.

  • Closed-System Transport: Once weighed, transfer the powder into a reaction vial and seal it with a septum cap before removing it from the fume hood. Never transport open containers of hazardous powders across the laboratory.

  • Doffing & Decontamination: Wipe down the balance and hood surface with a solvent compatible with thiazoles (e.g., ethanol or isopropanol) to dissolve and remove micro-residues. Remove the outer layer of nitrile gloves immediately after handling.

Accidental Spill & Exposure Protocol

In the event of a spill, sweeping the powder will aerosolize the irritant, leading to widespread inhalation exposure. A wet-wipe methodology is mandatory.

SpillResponse Start Powder Spill Detected Assess Assess Volume (< 50g vs > 50g) Start->Assess Minor Minor Spill (< 50g) Wet-Wipe Protocol Assess->Minor Low risk Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major High risk Clean Dampen absorbent pads with water/ethanol Minor->Clean Dispose Seal in RCRA Hazardous Waste Bag Clean->Dispose

Decision tree and response pathway for thiazole powder spills.

Spill Remediation Steps:
  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, hold your breath, step back, and allow the HVAC system to settle the dust for 2 minutes.

  • Dampen: Do not dry-sweep. Lightly mist a disposable absorbent pad with a 70% ethanol/water solution.

  • Wipe: Gently place the damp pad over the powder to trap it. Wipe inward from the edges of the spill to the center.

  • Sanitize: Wash the affected area with soap and water to remove any residual lipophilic compounds.

Waste Disposal & Logistics

2-(Tert-butyl)-5-hydroxythiazole and any materials contaminated by it (including gloves, weighing boats, and spill pads) must be treated as hazardous waste. Disposal must comply with the Resource Conservation and Recovery Act (RCRA) Subtitle C regulations governing hazardous waste management from "cradle-to-grave" [5].

  • Solid Waste: Place all contaminated consumables into a designated, clearly labeled solid hazardous waste container. Do not mix with general biohazard or municipal waste.

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., DMSO, Methanol) for an assay, the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) organic waste carboy.

  • Labeling: Ensure the waste label explicitly lists "2-(Tert-butyl)-5-hydroxythiazole" and flags the primary hazards: "Skin/Eye Irritant."

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Glove Compatibility Chart. Guide to Nitrile Gloves Chemical Resistance. URL: [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 2
2-(Tert-butyl)-5-hydroxythiazole
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